Product packaging for Limocitrin(Cat. No.:CAS No. 489-33-8)

Limocitrin

Cat. No.: B1675400
CAS No.: 489-33-8
M. Wt: 346.3 g/mol
InChI Key: IBXCKSUZOFKGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Limocitrin is a hydroxyflavan.
This compound has been reported in Citrus reticulata, Sedum litoreum, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O8 B1675400 Limocitrin CAS No. 489-33-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O8/c1-23-11-5-7(3-4-8(11)18)15-14(22)13(21)12-9(19)6-10(20)16(24-2)17(12)25-15/h3-6,18-20,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXCKSUZOFKGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197629
Record name Limocitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Limocitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029516
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

489-33-8
Record name Limocitrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=489-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Limocitrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Limocitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Limocitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029516
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

274 - 275 °C
Record name Limocitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029516
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to Limocitrin: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limocitrin is a naturally occurring flavonoid, specifically classified as a flavonol, a class of compounds known for their significant antioxidant properties.[1] It is found in various plants, notably in the peels of citrus fruits like lemons and oranges, as well as in the herbs of Sedum sarmentosum Bunge and the buds of P. acerifolia and P. orientalis.[2][3][4] As a bioactive compound, this compound has garnered interest for its potential therapeutic applications, including anti-inflammatory and anti-cancer activities.[3][5][6] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, known biological functions, and relevant experimental methodologies.

Chemical Identity and Structure

This compound, also known by synonyms such as Sedoflorigenin and gossypetin 3',8-dimethyl ether, is structurally characterized by a flavone backbone with multiple hydroxyl and methoxy substitutions.[1][5][7] Its formal chemical name is 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxychromen-4-one.[7]

Table 1: Chemical Identifiers of this compound

Identifier Value Source
IUPAC Name 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxychromen-4-one [1][7]
CAS Number 489-33-8 [2][3][5][7]
Molecular Formula C₁₇H₁₄O₈ [2][3][5][7]
Synonyms Sedoflorigenin, gossypetin 3',8-dimethyl ether, 4',5,7-trihydroxy-3',8-dimethoxyflavonol [1][5][7]

| Chemical Class | Flavonoid, Flavonol, Hydroxyflavan |[1][3][5][7] |

G A Organic Compounds B Phenylpropanoids and Polyketides A->B C Flavonoids B->C D Flavonols C->D E This compound D->E

Caption: Chemical classification hierarchy of this compound.

Physicochemical Properties

This compound presents as a yellow, crystalline powder.[2][3] It is soluble in various organic solvents, including DMSO, acetone, chloroform, and ethanol, but is only slightly soluble in water.[2][3] A summary of its key physical and chemical properties is presented below.

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Weight 346.29 g/mol [3][5]
Appearance Yellow powder [2][3]
Melting Point 271-275 °C [3][5][8]
Boiling Point 621.2 ± 55.0 °C (Predicted) [3][5][8]
Density 1.591 ± 0.06 g/cm³ (Predicted) [3][5][8]
Water Solubility 275.7 mg/L at 25 °C (Estimated) [9]
pKa 6.63 ± 0.40 (Predicted) [3][5][8]
logP (o/w) 1.020 (Estimated) [5][8]

| Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Ethanol |[2] |

Biological Activities and Mechanism of Action

This compound is recognized as a bioactive compound with potential applications in treating a range of conditions, including cancer, infections, and metabolic syndrome.[5] Its therapeutic potential is largely attributed to its antioxidant and anti-inflammatory effects.[3][6]

In cancer research, this compound has been shown to weakly suppress the estradiol-dependent proliferation of MCF-7 breast cancer cells.[4] This suggests a potential interaction with the estrogen signaling pathway. Furthermore, it has been identified as an inhibitor of Alkaline Phosphatase (AlkP), although its effect on estradiol-induced AlkP expression was marginal.[4]

G cluster_0 Estrogen Signaling cluster_1 Enzymatic Activity Estradiol Estradiol ER Estrogen Receptor Estradiol->ER Proliferation MCF-7 Cell Proliferation ER->Proliferation AlkP Alkaline Phosphatase (AlkP) This compound This compound This compound->ER Weakly Suppresses This compound->AlkP Inhibits

Caption: Postulated mechanisms of action for this compound.

Experimental Protocols

The isolation, purification, and analysis of this compound involve standard phytochemical techniques. Detailed methodologies cited in the literature are summarized below.

4.1 Extraction from Natural Sources (General Method)

A common method for obtaining this compound involves solvent extraction from plant material, such as lemon peel.[3][6]

  • Preparation : The source material (e.g., lemon peel) is first crushed and ground to increase the surface area for extraction.[3][6]

  • Extraction : The prepared material is soaked in an appropriate solvent, such as ethanol.[3][6]

  • Filtration & Concentration : The resulting mixture is filtered to remove solid debris, and the filtrate is concentrated under reduced pressure to yield a crude extract containing this compound.[3][6]

  • Purification : Further purification of the crude extract is typically achieved through chromatographic techniques.[2]

4.2 Chromatographic Fractionation and Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a validated method for the separation and quantification of this compound from complex mixtures.[2]

  • Column : C18 fused-core column.[2]

  • Mobile Phase : Acetonitrile-tetrahydrofuran gradient elution.[2]

  • Flow Rate : 1 mL/min.[2]

  • Temperature : 30°C.[2]

  • Detection : UV spectrophotometric detection at 370 nm for flavonols.[2]

  • Outcome : This method achieves high resolution of this compound from other flavonoids within approximately 30 minutes.[2]

4.3 Mass Spectrometry Analysis (LC-ESI-QTOF)

Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF) is used for structural confirmation.

  • Instrumentation : Agilent 1200 RRLC paired with an Agilent 6520 QTOF.[7]

  • Column : Agilent SB-Aq (2.1x50mm, 1.8 micron).[7]

  • Ionization Mode : Positive (ESI+).[7]

  • Observed m/z : A precursor m/z of 347.0762 corresponding to the [M+H]⁺ adduct is typically observed.[7]

G Source Natural Source (e.g., Citrus Peel) Crush Crushing & Grinding Source->Crush Extract Solvent Extraction (Ethanol) Crush->Extract Filter Filtration & Concentration Extract->Filter Crude Crude Extract Filter->Crude Purify Chromatographic Purification (e.g., HPLC) Crude->Purify Pure Pure this compound Purify->Pure Analysis Structural Analysis (LC-MS, etc.) Pure->Analysis

Caption: General experimental workflow for this compound isolation and analysis.

Conclusion

This compound is a well-characterized flavonol with defined chemical and physical properties. Its presence in common botanical sources and its demonstrated biological activities, particularly its antioxidant, anti-inflammatory, and anti-proliferative potential, make it a compound of significant interest for further research and development. The established protocols for its extraction and analysis provide a solid foundation for future investigations into its pharmacological applications and mechanisms of action.

References

The Natural Provenance of Limocitrin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of the flavonoid Limocitrin, tailored for researchers, scientists, and professionals in drug development. This document delves into the botanical origins of this compound, collates available quantitative data, outlines detailed experimental protocols for its extraction and isolation, and presents a putative biosynthetic pathway.

Natural Sources of this compound

This compound, a methoxylated flavonol, has been identified in a variety of plant species. Its natural occurrence is primarily documented in the buds of plane trees, the peels of citrus fruits, and certain species of stonecrops.

Primary Botanical Sources:

  • Plane Trees (Genus Platanus): The buds of Platanus acerifolia and Platanus orientalis are recognized as significant natural sources of this compound.

  • Citrus Fruits (Genus Citrus): this compound is a known constituent of citrus fruit peels, particularly in species such as Citrus reticulata (mandarin orange) and Citrus limon (lemon).

  • Stonecrops (Genus Sedum): Several species within the Sedum genus, including Sedum acre and Sedum sarmentosum, have been reported to contain this compound and its glycosides.

  • Other Documented Sources: The presence of this compound has also been noted in the genera Dryas, Erica, and Primula.

Quantitative Analysis of this compound

Quantitative data for this compound content in its natural sources is not extensively reported in publicly available literature. The following table summarizes the available information on total flavonoid content in some of the known this compound-containing plants to provide a general context. It is important to note that these values represent the total flavonoid content and not the specific concentration of this compound.

Plant SourcePlant PartTotal Flavonoid Content (mg/g dry weight unless specified)Analytical Method
Citrus reticulata 'Dahongpao'Peel~122.5 mg/gUPLC-ESI-MS/MS
Sedum acreAerial Parts8.42 to 173.42 mg rutin equivalents/g of extractSpectrophotometry

Note: The lack of specific quantitative data for this compound highlights a research gap that warrants further investigation through targeted analytical studies using techniques such as HPLC-UV or UPLC-MS/MS with a certified this compound standard.

Experimental Protocols

Extraction of Flavonoids from Plant Material

This protocol provides a general methodology for the extraction of flavonoids, including this compound, from plant tissues.

Materials and Reagents:

  • Dried and powdered plant material (e.g., Platanus buds, Citrus peels)

  • Methanol (HPLC grade)

  • Ethanol (80%)

  • n-hexane

  • Ethyl acetate

  • Deionized water

  • Rotary evaporator

  • Ultrasonic bath

  • Filter paper (Whatman No. 1)

Procedure:

  • Maceration: Suspend the dried plant powder in 80% ethanol at a 1:10 (w/v) ratio.

  • Extraction: Sonicate the mixture for 60 minutes at room temperature.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 45°C under reduced pressure to obtain a crude extract.

  • Fractionation (Liquid-Liquid Extraction):

    • Resuspend the crude extract in deionized water.

    • Perform successive extractions with n-hexane to remove non-polar compounds.

    • Subsequently, extract the aqueous phase with ethyl acetate to partition flavonoids like this compound into the organic phase.

  • Final Concentration: Evaporate the ethyl acetate fraction to dryness to yield a flavonoid-rich extract.

Isolation and Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol outlines a general procedure for the isolation of this compound from the flavonoid-rich extract.

Instrumentation and Materials:

  • Preparative HPLC system with a UV-Vis detector

  • C18 reversed-phase preparative column (e.g., 250 mm x 20 mm, 5 µm)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water with 0.1% formic acid (v/v)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve the flavonoid-rich extract in methanol, filter through a 0.45 µm syringe filter.

  • Method Development (Analytical Scale): Optimize the separation on an analytical HPLC system with a C18 column. A typical gradient could be:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile or Methanol

    • Gradient: Start with a low percentage of B, increasing linearly to elute compounds of increasing hydrophobicity. Monitor the elution profile at a wavelength where flavonoids absorb (e.g., 280 nm or 340 nm).

  • Scale-up to Preparative HPLC:

    • Transfer the optimized gradient and conditions to the preparative HPLC system, adjusting the flow rate and injection volume for the larger column dimensions.

  • Fraction Collection: Collect fractions corresponding to the peak identified as this compound based on retention time from the analytical run.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to assess the purity of the isolated this compound.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain pure this compound.

Visualizations

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general flavonoid pathway, starting from phenylalanine. The key steps involve the formation of a chalcone scaffold, which then undergoes cyclization and a series of hydroxylation and methylation reactions. The specific enzymes responsible for the 8-position hydroxylation and subsequent methylation in the this compound pathway have not been fully characterized in the identified plant sources. The following diagram illustrates a putative pathway.

Limocitrin_Biosynthesis Phenylalanine Phenylalanine Coumaroyl_CoA Coumaroyl_CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin_Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Dihydroquercetin Dihydroquercetin Eriodictyol->Dihydroquercetin F3H Quercetin Quercetin Dihydroquercetin->Quercetin FLS Herbacetin 8-Hydroxyquercetin (Herbacetin) Quercetin->Herbacetin Flavonoid 8-Hydroxylase (F8H) This compound This compound Herbacetin->this compound Flavonoid 8-O-Methyltransferase (F8OMT)

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for this compound Isolation

The following diagram outlines the key stages in the experimental workflow for the extraction and isolation of this compound from its natural plant sources.

Limocitrin_Isolation_Workflow Plant_Material Dried Plant Material (e.g., Platanus buds, Citrus peel) Extraction Solvent Extraction (e.g., 80% Ethanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration1 Solvent Evaporation (Rotary Evaporator) Filtration->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Fractionation Liquid-Liquid Fractionation (n-hexane, ethyl acetate) Crude_Extract->Fractionation Flavonoid_Rich_Extract Flavonoid-Rich Extract Fractionation->Flavonoid_Rich_Extract Prep_HPLC Preparative HPLC (C18 Reversed-Phase) Flavonoid_Rich_Extract->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pure_this compound Pure this compound Purity_Analysis->Pure_this compound

Caption: Workflow for the isolation of this compound.

Limocitrin (CAS No. 489-33-8): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Chemical Properties, Biological Activities, and Associated Experimental Protocols of the Flavonoid Limocitrin.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 489-33-8, is a naturally occurring flavonoid, specifically a flavonol, found in citrus peels.[1] As a member of the flavonoid class of polyphenolic compounds, this compound has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on the chemical and physical properties of this compound, its known biological activities with available quantitative data, and methodologies for relevant experimental protocols. Furthermore, this document includes visualizations of key signaling pathways modulated by this compound to facilitate a deeper understanding of its mechanisms of action.

Chemical and Physical Properties

This compound, also known by its IUPAC name 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-4H-chromen-4-one, is a yellow crystalline powder.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 489-33-8[1]
Molecular Formula C17H14O8[1][2]
Molecular Weight 346.29 g/mol [1][2]
Appearance Yellow powder[2]
Melting Point 271-275 °C[2]
Boiling Point 621.2±55.0 °C (Predicted)[2]
Density 1.591±0.06 g/cm³ (Predicted)[2]
pKa 6.63±0.40 (Predicted)[2]
Solubility Soluble in ethanol and chloroform, slightly soluble in water.[2]
Storage Conditions Short term: 0 - 4 °C; Long term: -20 °C. Store in a dry and dark place.[1]
Synonyms Sedoflorigenin, 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxychromen-4-one[3]

Biological Activities

This compound has been investigated for several biological activities, with the most prominent being its anti-inflammatory, anticancer, and antioxidant effects.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. A key quantitative measure of this activity is its ability to inhibit Tumor Necrosis Factor-alpha (TNF-α).

ActivityIC50 ValueCell Line/SystemReference
Inhibition of TNF-α expression67 μMLPS-stimulated human monocytes

The following is a general protocol for assessing the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated human monocytes.

  • Isolation of Human Monocytes:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Enrich for monocytes using CD14+ magnetic beads.

    • Resuspend purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cell Culture and Treatment:

    • Seed the monocytes in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 2 hours.

    • Prepare various concentrations of this compound in the culture medium.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation:

    • Stimulate the cells with LPS (100 ng/mL) for 14 hours to induce TNF-α production. Include a vehicle control (no this compound) and a negative control (no LPS stimulation).

  • Quantification of TNF-α:

    • After incubation, centrifuge the plate and collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a human TNF-α Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Anticancer Activity

This compound has been shown to exert cytotoxic effects on various cancer cell lines and modulate key signaling pathways involved in cancer progression.

Cell LineEffectSignaling PathwayReference
MCF-7 (Breast Cancer) Weakly suppresses estradiol-dependent proliferation-
K562 (Leukemia) Increased lysis by KHYG-1 NK cellsMAPK (ERK, p38, JNK) activation in NK cells[1]
SCC-9 & SCC-47 (Oral Cancer) G2/M phase cell cycle arrest, caspase-related apoptosisInhibition of PI3K/AKT/mTOR pathway[4]

This protocol is based on studies of this compound's effect on KHYG-1 natural killer (NK) cells and their cytotoxicity towards K562 leukemia cells.[5]

  • Cell Culture:

    • Culture KHYG-1 (effector cells) and K562 (target cells) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment of Effector Cells:

    • Treat KHYG-1 cells with 20 μM this compound for 72 hours. Use untreated KHYG-1 cells as a control.

  • Cytotoxicity Assay (Calcein AM Release Assay):

    • Label K562 target cells with Calcein AM, a fluorescent dye.

    • Co-culture the Calcein AM-labeled K562 cells with the this compound-treated or untreated KHYG-1 effector cells at an appropriate effector-to-target ratio for 4 hours.

    • Measure the fluorescence released into the supernatant, which is proportional to the number of lysed target cells.

    • Calculate the percentage of specific lysis.

  • Western Blot Analysis of MAPK Pathway in NK Cells:

    • After treating KHYG-1 cells with this compound (e.g., 20 μM for 24 hours), lyse the cells in RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, p38, and JNK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

  • Cell Lysis and Protein Quantification: As described in the MAPK Western Blot protocol.

  • SDS-PAGE and Protein Transfer: As described above.

  • Immunoblotting:

    • Probe membranes with primary antibodies against key proteins in the PI3K/AKT/mTOR pathway, such as total and phosphorylated AKT, mTOR, and S6K.

    • Follow with the appropriate HRP-conjugated secondary antibodies and ECL detection.

Antioxidant Activity
  • Prepare a stock solution of DPPH in methanol.

  • Prepare a series of dilutions of this compound in methanol.

  • In a 96-well plate, add the this compound solutions and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

  • Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS radical solution with ethanol to a specific absorbance at 734 nm.

  • Add different concentrations of this compound to the ABTS radical solution.

  • After a set incubation time, measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value.

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl3·6H2O solution.

  • Add the this compound sample to the FRAP reagent.

  • Incubate the mixture at 37°C.

  • Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.

  • The antioxidant capacity is determined based on the increase in absorbance.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the known points of intervention for this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_cellular KHYG-1 NK Cell cluster_target K562 Cancer Cell This compound This compound ERK ERK This compound->ERK Activates Phosphorylation p38 p38 This compound->p38 Activates Phosphorylation JNK JNK This compound->JNK Activates Phosphorylation CREB CREB ERK->CREB Phosphorylates p38->CREB Phosphorylates JNK->CREB Phosphorylates Granzyme B Granzyme B CREB->Granzyme B Increases Expression Perforin Perforin CREB->Perforin Increases Expression Cytotoxicity Cytotoxicity Granzyme B->Cytotoxicity Enhances Perforin->Cytotoxicity Enhances Apoptosis Apoptosis Cytotoxicity->Apoptosis

Caption: MAPK signaling pathway activation by this compound in NK cells.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_cellular Oral Cancer Cell Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival Cell Survival mTOR->Cell Survival Proliferation Proliferation mTOR->Proliferation This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits

Caption: PI3K/AKT/mTOR pathway inhibition by this compound in cancer cells.

Conclusion

This compound (CAS 489-33-8) is a promising natural flavonoid with demonstrated anti-inflammatory and anticancer properties. Its mechanisms of action involve the modulation of critical cellular signaling pathways, including the MAPK and PI3K/AKT/mTOR pathways. While quantitative data on its antioxidant capacity requires further investigation, the existing evidence supports its potential as a lead compound in the development of novel therapeutics. This technical guide provides a foundational resource for researchers to further explore the pharmacological potential of this compound.

References

Limocitrin (C17H14O8): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Flavonoid Limocitrin, a promising natural compound with multifaceted therapeutic potential. This document provides a comprehensive overview of its physicochemical properties, biological activities, and underlying mechanisms of action, with a focus on its anticancer and immunomodulatory effects.

Introduction

This compound, a naturally occurring flavonol with the molecular formula C17H14O8, is a polyketide belonging to the flavonoid family.[1][2] Found in citrus fruits and other plant sources, this compound has garnered significant interest within the scientific community for its diverse biological activities.[2] Preclinical studies have demonstrated its potential as an antioxidant, anti-inflammatory, and anticancer agent.[3] This technical guide aims to provide a detailed resource for researchers, scientists, and drug development professionals by consolidating the current knowledge on this compound, with a particular emphasis on its quantitative data, experimental methodologies, and modulation of key signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C17H14O8[1]
Molar Mass 346.29 g/mol
IUPAC Name 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxychromen-4-one[1]
CAS Number 489-33-8[1]
Appearance Yellow powder
Melting Point 271-275 °C
Boiling Point (Predicted) 621.2 ± 55.0 °C
Density (Predicted) 1.591 ± 0.06 g/cm³
pKa (Predicted) 6.63 ± 0.40
Solubility Soluble in ethanol and chloroform, slightly soluble in water.

Biological Activity and Quantitative Data

This compound has demonstrated significant biological activity in various in vitro models, particularly in the context of cancer. Its efficacy is highlighted by its IC50 values against different cancer cell lines.

Anticancer Activity

This compound exhibits anti-proliferative and pro-apoptotic effects on various cancer cell types.

Cell LineCancer TypeIC50 Value (µM)Reference
MDA-MB-231Breast Cancer29.33 ± 0.010[2]
MCF-7Breast Cancer28.70 ± 0.030[2]

Note: Further studies are required to determine the IC50 values of this compound against other cancer cell lines, such as oral squamous cell carcinoma (SCC-9 and SCC-47), where it has shown activity.

Immunomodulatory Activity

A key aspect of this compound's anticancer potential lies in its ability to enhance the cytotoxic activity of immune cells. Specifically, it has been shown to increase the cytotoxicity of Natural Killer (NK) cells against leukemia cells.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key intracellular signaling pathways.

Modulation of the MAPK Pathway in Natural Killer (NK) Cells

In KHYG-1 NK cells, this compound enhances their cytotoxic function against K562 leukemia cells by activating the MAPK signaling pathway. This leads to an increased expression of cytotoxic molecules.

Limocitrin_MAPK_NK_Cell cluster_NK_Cell KHYG-1 NK Cell cluster_K562_Cell K562 Leukemia Cell This compound This compound ERK ERK This compound->ERK Phosphorylation p38 p38 This compound->p38 Phosphorylation JNK JNK This compound->JNK Phosphorylation CREB CREB ERK->CREB p38->CREB JNK->CREB GranzymeB Granzyme B Expression CREB->GranzymeB Induces Apoptosis Apoptosis GranzymeB->Apoptosis Induces

Caption: this compound-mediated activation of the MAPK pathway in NK cells.

This activation cascade results in the phosphorylation of ERK, p38, and JNK, which in turn leads to the phosphorylation of the transcription factor CREB.[4] Phosphorylated CREB then promotes the expression of granzyme B, a critical component of the cytotoxic granules released by NK cells to induce apoptosis in target cancer cells.[3][4]

Inhibition of AKT/ERK/JNK Signaling in Oral Cancer Cells

In human oral squamous cell carcinoma cell lines (SCC-9 and SCC-47), this compound induces apoptosis by inhibiting the AKT/ERK/JNK signaling pathway.

Limocitrin_Oral_Cancer cluster_Oral_Cancer_Cell Oral Cancer Cell This compound This compound AKT p-AKT This compound->AKT ERK p-ERK1/2 This compound->ERK JNK p-JNK This compound->JNK Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits ERK->Proliferation ERK->Apoptosis Inhibits JNK->Proliferation JNK->Apoptosis Inhibits

Caption: this compound's inhibitory effect on the AKT/ERK/JNK pathway in oral cancer cells.

This compound treatment leads to a dose-dependent downregulation of phosphorylated AKT, ERK1/2, and JNK.[2][3] The inhibition of these pro-survival pathways ultimately promotes apoptosis in oral cancer cells.

Experimental Protocols

This section outlines the key experimental methodologies employed in the study of this compound's biological activities.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound on the viability of cancer cells and the cytotoxic activity of immune cells.

Methodologies:

  • WST-8 Assay (for cell viability):

    • Seed cancer cells (e.g., KHYG-1, SCC-9, SCC-47) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired duration (e.g., 72 hours).

    • Add WST-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Calcein AM Release Assay (for NK cell-mediated cytotoxicity):

    • Label target cancer cells (e.g., K562) with Calcein AM, a fluorescent dye that is retained within live cells.

    • Co-culture the Calcein AM-labeled target cells with effector NK cells (e.g., KHYG-1) that have been pre-treated with this compound (e.g., 20 µM for 72 hours) at various effector-to-target ratios.

    • After incubation (e.g., 4 hours), centrifuge the plate and collect the supernatant.

    • Measure the fluorescence of the supernatant, which corresponds to the amount of Calcein AM released from lysed target cells.

Western Blot Analysis

Objective: To analyze the expression and phosphorylation status of proteins in key signaling pathways.

Methodology:

  • Treat cells with this compound at various concentrations and time points.

  • Lyse the cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total and phosphorylated forms of ERK, p38, JNK, AKT, and CREB, as well as granzyme B and β-actin as a loading control).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.[3]

Western_Blot_Workflow start Cell Treatment with this compound protein_extraction Protein Extraction start->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: A generalized workflow for Western blot analysis.

Conclusion and Future Directions

This compound (C17H14O8) is a promising natural flavonoid with well-documented anticancer and immunomodulatory properties. Its ability to modulate key signaling pathways, such as the MAPK and AKT/ERK/JNK pathways, underscores its potential as a lead compound for the development of novel cancer therapeutics. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research in this area.

Future investigations should focus on:

  • In vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of this compound.

  • Elucidation of its effects on other immune cell populations and its potential for combination therapy with existing anticancer agents.

  • Structure-activity relationship (SAR) studies to identify more potent and selective analogs of this compound.

By continuing to explore the therapeutic potential of this compound, the scientific community can pave the way for the development of new and effective treatments for cancer and other diseases.

References

The Biosynthesis of Limocitrin in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limocitrin, a substituted flavonol, has garnered interest within the scientific community for its potential biological activities. As a member of the flavonoid family, its biosynthesis follows a well-established general pathway, beginning with the phenylpropanoid pathway and culminating in the core flavonol structure. However, the specific enzymatic modifications that give rise to the unique substitution pattern of this compound (3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxychromen-4-one) are less commonly documented. This technical guide provides a detailed overview of the putative biosynthetic pathway of this compound in plants, integrating current knowledge of flavonoid biosynthesis and highlighting the key enzymatic steps involved. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two main stages: the formation of the precursor flavonol, kaempferol, and the subsequent "decoration" steps involving hydroxylation and O-methylation to yield the final this compound molecule.

Phenylpropanoid and Flavonoid Backbone Synthesis

The initial steps of this compound biosynthesis are shared with all flavonoids, originating from the shikimate and phenylpropanoid pathways. Phenylalanine, an aromatic amino acid, serves as the primary precursor.

  • Step 1: Phenylalanine to p-Coumaroyl-CoA: Phenylalanine is first converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . Subsequently, cinnamate-4-hydroxylase (C4H) hydroxylates cinnamic acid to form p-coumaric acid. Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its thioester, p-coumaroyl-CoA.

  • Step 2: Chalcone Synthesis: The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS) , to form naringenin chalcone.

  • Step 3: Flavanone Formation: Chalcone isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to produce the flavanone, (2S)-naringenin.

  • Step 4: Dihydroflavonol Synthesis: The flavanone naringenin is then hydroxylated at the 3-position of the C-ring by flavanone 3-hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase, to yield dihydrokaempferol.

  • Step 5: Flavonol Formation: Finally, flavonol synthase (FLS) , another 2-oxoglutarate-dependent dioxygenase, introduces a double bond between C2 and C3 of the C-ring of dihydrokaempferol to form the flavonol, kaempferol.

Putative Decoration Steps to this compound

The conversion of kaempferol to this compound requires a series of hydroxylation and O-methylation reactions. While the exact sequence and specific enzymes have not been fully elucidated in a this compound-producing plant, a plausible pathway can be proposed based on known enzymatic activities in other plant species.

  • Step 6: B-Ring Hydroxylation: Kaempferol is hydroxylated at the 3'-position of the B-ring by flavonoid 3'-hydroxylase (F3'H) , a cytochrome P450 monooxygenase, to produce quercetin.

  • Step 7: A-Ring Hydroxylation: A crucial and less common modification is the hydroxylation at the 8-position of the A-ring. This step is likely catalyzed by a flavonoid 8-hydroxylase (F8H) . Enzymes with this activity have been identified, such as a flavin monooxygenase from Lotus japonicus that can hydroxylate various flavonoids at the 8-position. This would convert quercetin to 8-hydroxyquercetin (gossypetin).

  • Step 8 & 9: O-Methylation: The final steps involve two specific O-methylation reactions. These are catalyzed by O-methyltransferases (OMTs) , which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.

    • One OMT would methylate the 3'-hydroxyl group of 8-hydroxyquercetin.

    • Another, or possibly the same OMT with broad specificity, would methylate the 8-hydroxyl group. Plant OMTs are known to exhibit regioselectivity, and while a specific flavonoid 8-O-methyltransferase has not been extensively characterized, their existence is highly probable. The order of these two methylation steps may vary.

The proposed biosynthetic pathway is visualized in the diagram below.

This compound Biosynthesis Pathway cluster_precursors Primary Metabolism Phenylalanine Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA MalonylCoA Malonyl-CoA NaringeninChalcone Naringenin Chalcone MalonylCoA->NaringeninChalcone CHS pCoumaroylCoA->NaringeninChalcone CHS Naringenin (2S)-Naringenin NaringeninChalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS Quercetin Quercetin Kaempferol->Quercetin F3'H Hydroxyquercetin 8-Hydroxyquercetin (Gossypetin) Quercetin->Hydroxyquercetin F8H (putative) This compound This compound Hydroxyquercetin->this compound OMTs (putative)

A putative biosynthetic pathway for this compound in plants.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzymatic kinetics and metabolite concentrations for the biosynthesis of this compound. Research in this area would be highly valuable to understand the efficiency and potential bottlenecks in the pathway. The table below is a template for the types of data that would be beneficial to collect.

EnzymeSubstrate(s)Product(s)Kcat (s⁻¹)Km (µM)Source OrganismReference
PALL-Phenylalaninetrans-Cinnamic acidDataDatae.g., Citrus sp.Citation
C4Htrans-Cinnamic acidp-Coumaric acidDataDatae.g., Citrus sp.Citation
4CLp-Coumaric acid, CoA, ATPp-Coumaroyl-CoADataDatae.g., Citrus sp.Citation
CHSp-Coumaroyl-CoA, 3x Malonyl-CoANaringenin ChalconeDataDatae.g., Citrus sp.Citation
CHINaringenin Chalcone(2S)-NaringeninDataDatae.g., Citrus sp.Citation
F3H(2S)-NaringeninDihydrokaempferolDataDatae.g., Citrus sp.Citation
FLSDihydrokaempferolKaempferolDataDatae.g., Citrus sp.Citation
F3'HKaempferolQuercetinDataDatae.g., Citrus sp.Citation
F8H (putative)Quercetin8-HydroxyquercetinDataDatae.g., Lotus japonicusCitation
OMT (putative)8-Hydroxyquercetin, SAMThis compoundDataDatae.g., Citrus sp.Citation

Experimental Protocols

Elucidating the biosynthetic pathway of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

A common approach to identify the genes responsible for the decoration steps is through transcriptomics of a this compound-producing plant.

Gene_Identification_Workflow PlantTissue Plant Tissue (this compound accumulating) RNAExtraction Total RNA Extraction PlantTissue->RNAExtraction LibraryPrep cDNA Library Preparation and Sequencing (RNA-Seq) RNAExtraction->LibraryPrep DataAnalysis Bioinformatic Analysis (de novo assembly, differential expression) LibraryPrep->DataAnalysis CandidateGenes Candidate Hydroxylase and OMT Genes DataAnalysis->CandidateGenes

Workflow for identifying candidate biosynthetic genes.

Protocol:

  • Plant Material: Collect tissue from a known this compound-producing plant at a developmental stage where this compound accumulation is high.

  • RNA Extraction: Extract total RNA from the tissue using a suitable kit or a CTAB-based method. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • Library Preparation and Sequencing: Prepare cDNA libraries from the high-quality RNA and perform high-throughput sequencing (e.g., Illumina RNA-Seq).

  • Bioinformatic Analysis:

    • Perform quality control of the raw sequencing reads.

    • Assemble the transcriptome de novo if a reference genome is unavailable.

    • Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI nr, Swiss-Prot).

    • Identify transcripts encoding putative flavonoid 3'-hydroxylases, flavonoid 8-hydroxylases, and O-methyltransferases based on conserved domains and homology to known enzymes.

    • If comparing tissues with and without this compound, perform differential gene expression analysis to identify upregulated candidate genes in the this compound-accumulating tissue.

Heterologous Expression and Enzyme Characterization

Candidate genes are then functionally characterized by expressing them in a heterologous host, such as E. coli or yeast, and assaying the activity of the purified recombinant enzymes.

Enzyme_Characterization_Workflow CandidateGene Candidate Gene cDNA Cloning Cloning into Expression Vector CandidateGene->Cloning Transformation Transformation into Heterologous Host (e.g., E. coli) Cloning->Transformation Expression Induction of Protein Expression Transformation->Expression Purification Protein Purification (e.g., Ni-NTA chromatography) Expression->Purification EnzymeAssay Enzyme Assay with Putative Substrates Purification->EnzymeAssay Analysis Product Analysis (HPLC, LC-MS) EnzymeAssay->Analysis

Workflow for heterologous expression and enzyme characterization.

Protocol for a Putative Flavonoid 8-Hydroxylase:

  • Cloning: Amplify the full-length coding sequence of the candidate F8H gene from cDNA and clone it into an appropriate expression vector (e.g., pET vector for E. coli) with a purification tag (e.g., His-tag).

  • Transformation and Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells to mid-log phase and induce protein expression with IPTG at a low temperature (e.g., 16-20°C) overnight.

  • Protein Purification: Harvest the cells, lyse them by sonication, and purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose).

  • Enzyme Assay:

    • Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.5), the purified enzyme, the substrate (e.g., quercetin), and required cofactors (e.g., NADPH for cytochrome P450 reductases, or FAD and NADPH for flavin monooxygenases).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate or methanol).

  • Product Analysis:

    • Centrifuge the reaction mixture to remove precipitated protein.

    • Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) to separate and detect the product.

    • Confirm the identity of the product as 8-hydroxyquercetin by co-elution with an authentic standard (if available) and by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine its molecular weight and fragmentation pattern.

Flavonoid Extraction and Quantification from Plant Tissue

To confirm the presence of this compound and its precursors in the plant, and to quantify their levels, a robust extraction and analytical method is required.

Protocol:

  • Extraction:

    • Grind fresh or lyophilized plant tissue to a fine powder.

    • Extract the powder with a suitable solvent, typically a mixture of methanol and water, often with a small amount of acid (e.g., 0.1% HCl) to improve flavonoid stability. Extraction can be enhanced by sonication or shaking.

    • Centrifuge the extract and collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

  • Quantification:

    • Analyze the extract using HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a DAD and a mass spectrometer (MS).

    • Develop a chromatographic method that provides good separation of this compound and its potential precursors.

    • Create a calibration curve using an isolated and purified this compound standard of known concentration.

    • Quantify the amount of this compound in the plant extract by comparing its peak area to the calibration curve.

Conclusion

The biosynthesis of this compound in plants is a multi-step process that involves the core flavonoid pathway followed by a series of specific hydroxylation and O-methylation reactions. While the initial steps are well-characterized, the precise enzymes responsible for the final "decoration" steps to produce this compound are yet to be definitively identified in any plant species. This guide provides a robust, evidence-based putative pathway and outlines the necessary experimental protocols to fully elucidate this pathway. The functional characterization of the enzymes involved will not only advance our fundamental understanding of plant secondary metabolism but also provide valuable tools for the biotechnological production of this compound and other valuable flavonoids for potential applications in the pharmaceutical and nutraceutical industries.

Limocitrin: A Technical Guide to its Discovery, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limocitrin, a naturally occurring flavonol, has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and analysis, alongside a summary of its quantitative data, are presented to facilitate further research and development. Furthermore, this document elucidates the molecular mechanisms of action of this compound, with a particular focus on its modulation of the MAPK and estrogen signaling pathways, visualized through detailed diagrams.

Discovery and History

This compound (3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxychromen-4-one) is a flavonoid that has been identified in various plant species. While the precise first isolation and characterization remains to be definitively established in early literature, contemporary studies have identified its presence in the buds of Platanus orientalis and Platanus × acerifolia[1]. Additionally, this compound and its glycoside derivatives have been isolated from plant species such as Sedum acre and Sedum sarmentosum[2][3]. Its natural occurrence has also been reported in Citrus reticulata and Sedum litoreum[4]. The historical timeline of its discovery is intertwined with the broader exploration of flavonoids, a class of compounds first recognized for their biological activity in the 1930s.

Physicochemical Properties

This compound is a solid, yellow powder with the molecular formula C₁₇H₁₄O₈ and a molecular weight of 346.29 g/mol [4]. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₄O₈PubChem[4]
Molecular Weight 346.29 g/mol PubChem[4]
Appearance SolidHuman Metabolome Database (HMDB)[4]
Melting Point 274 - 275 °CHuman Metabolome Database (HMDB)[4]
Water Solubility (Predicted) 0.256 g/L
logP (Predicted) 1.9
pKa (Predicted) 6.58

Experimental Protocols

Isolation of this compound from Platanus species (General Protocol)

While the specific protocol from the Thai et al. (2016) study could not be fully retrieved, a general methodology for the extraction and isolation of flavonoids from Platanus species can be outlined as follows. This protocol is based on common phytochemical extraction techniques.

Experimental Workflow: Isolation of this compound

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Plant_Material Dried and powdered Platanus buds Extraction Maceration with 80% Methanol Plant_Material->Extraction Filtration Filtration Extraction->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Crude_Extract Crude Methanolic Extract Evaporation->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning (Hexane, EtOAc, BuOH) Crude_Extract->Solvent_Partitioning EtOAc_Fraction Ethyl Acetate Fraction Solvent_Partitioning->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Sephadex_Chromatography Sephadex LH-20 Column Chromatography Column_Chromatography->Sephadex_Chromatography Prep_HPLC Preparative HPLC Sephadex_Chromatography->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Caption: General workflow for the isolation and purification of this compound from plant material.

  • Extraction: Dried and powdered plant material (e.g., buds of Platanus orientalis) is subjected to maceration with a polar solvent such as 80% methanol at room temperature. The process is repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH), to separate compounds based on their polarity. The flavonoid-rich fraction is typically found in the ethyl acetate and/or n-butanol fractions.

  • Chromatographic Purification: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to a series of chromatographic techniques for the isolation of pure compounds.

    • Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of chloroform and methanol, to separate compounds based on their affinity to the stationary phase.

    • Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column using a suitable mobile phase, such as a gradient of methanol and water, to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7 or K562) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 1 to 100 µM) and incubated for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis for MAPK Pathway Proteins

The effect of this compound on the phosphorylation of MAPK pathway proteins can be assessed by Western blotting.

  • Cell Lysis: Cells treated with this compound are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of ERK, p38, and JNK.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Biological Activity and Signaling Pathways

Anticancer Activity
Modulation of the MAPK Signaling Pathway

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In KHYG-1 NK cells, this compound treatment leads to increased phosphorylation of ERK, p38, and JNK, which in turn enhances the expression of granzyme B, a key molecule in NK cell-mediated cytotoxicity[5]. This activation of the MAPK pathway contributes to the pro-apoptotic effects observed in target cancer cells.

Signaling Pathway: this compound-induced MAPK Activation in NK Cells

G cluster_mapk MAPK Signaling Cascade This compound This compound ERK ERK This compound->ERK p38 p38 This compound->p38 JNK JNK This compound->JNK pERK p-ERK ERK->pERK pp38 p-p38 p38->pp38 pJNK p-JNK JNK->pJNK GranzymeB Granzyme B Expression pERK->GranzymeB pp38->GranzymeB pJNK->GranzymeB Cytotoxicity Enhanced NK Cell Cytotoxicity GranzymeB->Cytotoxicity

Caption: this compound activates the MAPK pathway in NK cells, leading to increased cytotoxicity.

Interaction with the Estrogen Signaling Pathway

This compound has been reported to weakly suppress the estradiol-dependent proliferation of MCF-7 breast cancer cells[1]. This suggests a potential interaction with the estrogen signaling pathway. However, the precise mechanism of this interaction, whether it involves direct binding to the estrogen receptor or modulation of downstream signaling components, requires further investigation. The effect is described as marginal, indicating that this may not be the primary mechanism of its anticancer activity in this cell line.

Hypothesized Interaction with Estrogen Signaling

G Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER Proliferation Cell Proliferation ER->Proliferation This compound This compound This compound->ER Weak Inhibition

Caption: Hypothesized weak inhibitory effect of this compound on estradiol-mediated cell proliferation.

Quantitative Biological Activity Data

A summary of the available quantitative data on the biological activity of this compound is presented in Table 2. It is important to note that comprehensive dose-response studies and the determination of IC₅₀ values for various biological activities are still areas of active research.

Table 2: Quantitative Biological Activity of this compound

ActivityCell Line / AssayResultSource
Cytotoxicity K562 (in co-culture with KHYG-1)Increased lysis of K562 cells[5][6]
Estradiol-dependent Proliferation MCF-7Weak suppression[1]
Antioxidant Activity (DPPH assay) -IC₅₀ values reported for various plant extracts containing flavonoids, but not specifically for pure this compound.[7][8]
Anti-inflammatory Activity -IC₅₀ values reported for other flavonoids, but specific data for this compound is limited.[8][9][10]

Conclusion and Future Directions

This compound is a promising natural flavonol with demonstrated anticancer and immunomodulatory properties. Its ability to enhance NK cell cytotoxicity through the modulation of the MAPK signaling pathway highlights its potential as an adjunctive therapeutic agent in cancer immunotherapy. While its interaction with the estrogen signaling pathway appears to be weak, further studies are warranted to fully elucidate this mechanism. Future research should focus on the definitive determination of its IC₅₀ values across a broader range of cancer cell lines, a more detailed investigation into its effects on various signaling pathways, and preclinical in vivo studies to evaluate its efficacy and safety profile. The detailed protocols and compiled data in this guide aim to provide a solid foundation for these future endeavors.

References

Limocitrin Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of limocitrin, a naturally occurring flavonoid found in citrus fruits. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for solubility data, experimental protocols, and relevant biological pathways.

Executive Summary

This compound, a flavonol with potential therapeutic properties, exhibits varied solubility across different solvent systems. Understanding its solubility is critical for experimental design, formulation development, and ensuring bioavailability. This guide summarizes the available quantitative and qualitative solubility data, provides a detailed experimental protocol for solubility determination, and visualizes key signaling pathways influenced by this compound.

This compound Solubility Profile

The solubility of this compound is a key physicochemical parameter influencing its handling and application in research and development. While comprehensive experimental data across a wide range of organic solvents remains limited in publicly available literature, a combination of qualitative descriptions and predicted quantitative values provides a foundational understanding.

Qualitative Solubility

This compound is generally described as a crystalline powder. Its solubility in common laboratory solvents is summarized below.

Solvent ClassificationSolubility Description
Polar Protic Solvents
WaterSlightly soluble
EthanolSoluble[1]
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)Soluble[2]
AcetoneSoluble[2]
Nonpolar Solvents
ChloroformSoluble[1][2]
DichloromethaneSoluble[2]
Ethyl AcetateSoluble[2]
Quantitative Aqueous Solubility (Predicted)

Experimentally determined quantitative solubility data for this compound is not widely available. However, computational models provide estimations for its aqueous solubility. It is important to note that these are predicted values and should be confirmed experimentally.

CompoundPredicted Aqueous SolubilityTemperature
This compound140 - 275.7 mg/L25°C
This compound 3-glucoside1.24 g/LNot Specified
This compound 3-rutinoside2.66 g/LNot Specified

The glycosylated forms of this compound, such as the 3-glucoside and 3-rutinoside derivatives, are predicted to have significantly higher aqueous solubility due to the hydrophilic sugar moieties.

Experimental Protocol: Determination of this compound Solubility via Shake-Flask Method and HPLC Analysis

This section details a standard operating procedure for determining the equilibrium solubility of this compound in various solvents. The shake-flask method is a widely accepted technique for this purpose.

Materials and Equipment
  • This compound: Pure, crystalline powder

  • Solvents: High-purity (e.g., HPLC grade) solvents of interest (e.g., water, ethanol, DMSO, acetone, chloroform)

  • Equipment:

    • Analytical balance

    • Scintillation vials or glass tubes with screw caps

    • Orbital shaker or wrist-action shaker with temperature control

    • Centrifuge

    • Syringe filters (0.45 µm, solvent-compatible)

    • High-Performance Liquid Chromatography (HPLC) system with UV detector

    • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_this compound Weigh excess This compound prep_solvent Add known volume of solvent to vial prep_this compound->prep_solvent Add to agitation Agitate at constant temperature (e.g., 24-48h) prep_solvent->agitation centrifugation Centrifuge to pellet excess solid agitation->centrifugation filtration Filter supernatant centrifugation->filtration dilution Dilute sample filtration->dilution hplc_analysis Analyze by HPLC-UV dilution->hplc_analysis calculation Calculate solubility hplc_analysis->calculation Compare to calibration Prepare calibration curve calibration->calculation

Caption: Workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker with controlled temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to reach equilibrium. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

    • Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter into a clean vial. This step removes any remaining solid particles.

    • Dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification by HPLC-UV:

    • Method Development: Develop a reverse-phase HPLC method for the quantification of this compound. A C18 column is typically suitable. The mobile phase could consist of a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid). The detection wavelength should be set at the maximum absorbance of this compound.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Inject the diluted, filtered sample onto the HPLC system and record the peak area.

    • Calculation: Determine the concentration of this compound in the diluted sample using the calibration curve. Calculate the original solubility in the saturated solution by accounting for the dilution factor.

Biological Signaling Pathways Modulated by this compound

This compound has been shown to influence key cellular signaling pathways, which is relevant for its potential therapeutic applications.

MAPK Signaling Pathway

This compound can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it has been observed to increase the phosphorylation of ERK, p38, and JNK, which can enhance the cytotoxic activity of Natural Killer (NK) cells against cancer cells.

MAPK_Pathway cluster_mapk MAPK Cascade This compound This compound ERK ERK This compound->ERK Induces Phosphorylation JNK JNK This compound->JNK Induces Phosphorylation p38 p38 This compound->p38 Induces Phosphorylation NK_Cell Enhanced NK Cell Cytotoxicity ERK->NK_Cell Leads to JNK->NK_Cell Leads to p38->NK_Cell Leads to

Caption: this compound's effect on the MAPK pathway.

PI3K/Akt/mTOR Signaling Pathway

This compound has also been demonstrated to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. By inhibiting the phosphorylation of key proteins like Akt, this compound can induce apoptosis and suppress tumor growth.

PI3K_Akt_mTOR_Pathway This compound This compound Akt Akt This compound->Akt Inhibits Phosphorylation Apoptosis Apoptosis This compound->Apoptosis Promotes PI3K PI3K PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This technical guide provides a summary of the current knowledge on this compound solubility. While qualitative data indicates its solubility in several organic solvents and slight solubility in water, there is a clear need for more comprehensive, experimentally determined quantitative data. The provided experimental protocol offers a robust framework for researchers to determine these values. Furthermore, the elucidation of this compound's interaction with the MAPK and PI3K/Akt/mTOR signaling pathways underscores its potential as a bioactive compound worthy of further investigation in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Limocitrin from Citrus Peel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limocitrin, a flavonoid found in citrus peels, has garnered significant interest within the scientific community for its potential therapeutic properties. As a member of the flavonoid family, it shares a structural backbone that has been associated with a range of biological activities. This document provides detailed application notes and experimental protocols for the extraction and isolation of this compound from citrus peel, intended to guide researchers in obtaining this compound for further study and drug development applications.

Data Presentation: Quantitative Analysis of Flavonoid Content in Citrus Peel

The following tables summarize quantitative data on the total flavonoid content and the content of specific flavonoids in various citrus peel extracts. It is important to note that while this compound is a known constituent of citrus peel, specific quantitative data for its yield is not extensively reported. The data presented here for other major flavonoids can provide a baseline for expected yields of related compounds.

Table 1: Total Flavonoid Content in Citrus limon Peel Extracts Using Different Solvents

Solvent SystemTotal Flavonoid Content (mg Rutin Equivalents/g of extract)
Ethyl Acetate259.25 ± 0.95[1]
Methanol212.25 ± 1.70[1]
Chloroform20.5 ± 0.57[1]

Table 2: Content of Major Flavonoids in Different Citrus Peel Varieties (Ethanolic Extract)

Citrus VarietyHesperidin (mg/g of extract)Nobiletin (mg/g of extract)
Grapefruit28.51[2][3]9.92[2][3]
Oranges24.96[2][3]7.31[2][3]
Musami21.38[2][3]6.08[2][3]

Experimental Workflow for this compound Extraction and Isolation

The following diagram outlines the general workflow for the extraction and isolation of this compound from citrus peel, from sample preparation to the final purified compound.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification cluster_final Final Product start Fresh Citrus Peel wash Washing and Drying start->wash grind Grinding to Powder wash->grind extraction Ultrasound-Assisted Solvent Extraction grind->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Flavonoid Extract evaporation->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom fractions Fraction Collection column_chrom->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound analysis Purity Analysis (Analytical HPLC, MS) pure_this compound->analysis

Figure 1: Experimental workflow for this compound extraction and isolation.

Experimental Protocols

The following are detailed protocols for the key stages of this compound extraction and isolation. These are representative methods based on the extraction of flavonoids from citrus peels and should be optimized for specific laboratory conditions and citrus varieties.

Protocol 1: Ultrasound-Assisted Extraction of Flavonoids from Citrus Peel

Objective: To extract crude flavonoids, including this compound, from dried citrus peel powder using ultrasound-assisted solvent extraction.

Materials:

  • Dried and powdered citrus peel

  • 80% Ethanol (v/v) in deionized water

  • Ultrasonic bath

  • Beakers and Erlenmeyer flasks

  • Stirring plate and magnetic stirrer

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of dried citrus peel powder and place it in a 500 mL beaker.

  • Add 250 mL of 80% ethanol to the beaker, resulting in a solid-to-liquid ratio of 1:25 (g/mL).

  • Place the beaker in an ultrasonic bath.

  • Set the ultrasonic bath to a frequency of 40 kHz and a power of 150 W.

  • Sonicate the mixture for 30 minutes at a controlled temperature of 40°C.

  • After sonication, remove the beaker and filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Collect the filtrate (the crude extract) in a round-bottom flask.

  • Concentrate the crude extract by removing the ethanol using a rotary evaporator at a temperature of 50°C under reduced pressure.

  • The resulting concentrated aqueous extract contains the crude flavonoids.

Protocol 2: Isolation and Purification of this compound

Objective: To isolate and purify this compound from the crude flavonoid extract using column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude flavonoid extract from Protocol 1

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column for chromatography

  • Solvents for column chromatography mobile phase (e.g., a gradient of hexane, ethyl acetate, and methanol)

  • Preparative HPLC system with a C18 column

  • Solvents for preparative HPLC mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)

  • Fraction collector

  • Analytical HPLC system for purity analysis

  • Mass spectrometer (MS) for structural confirmation

Procedure:

Part A: Column Chromatography (Initial Fractionation)

  • Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 100% hexane).

  • Pack the glass column with the silica gel slurry.

  • Adsorb the concentrated crude flavonoid extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a stepwise gradient of increasing polarity. For example, start with 100% hexane, then gradually increase the proportion of ethyl acetate, followed by the addition of methanol.

  • Collect fractions of the eluate using a fraction collector.

  • Analyze the collected fractions using thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

  • Pool the fractions that are rich in this compound.

  • Evaporate the solvent from the pooled fractions to obtain a this compound-enriched fraction.

Part B: Preparative HPLC (Final Purification)

  • Dissolve the this compound-enriched fraction in a suitable solvent (e.g., methanol).

  • Filter the solution through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with a C18 column.

  • Develop a suitable gradient elution method using a mobile phase of acetonitrile and water (both containing 0.1% formic acid). The gradient should be optimized to achieve good separation of this compound from other co-eluting compounds.

  • Inject the filtered, this compound-enriched fraction onto the preparative HPLC column.

  • Monitor the elution profile using a UV detector at a wavelength where this compound shows maximum absorbance (typically around 280 nm and 340 nm for flavonoids).

  • Collect the peak corresponding to this compound using a fraction collector.

  • Evaporate the solvent from the collected fraction to obtain purified this compound.

  • Confirm the purity of the isolated this compound using analytical HPLC and its identity using mass spectrometry.

This compound's Modulation of the MAPK Signaling Pathway

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a crucial regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. Specifically, this compound increases the phosphorylation of key kinases in this pathway: ERK, p38, and JNK.[4][5][6] This activation can lead to downstream effects such as the induction of apoptosis in cancer cells.

The following diagram illustrates the points of intervention by this compound within the MAPK signaling cascade.

G cluster_upstream Upstream Stimuli cluster_cascade MAPK Cascade cluster_intervention This compound Intervention cluster_downstream Downstream Effects stimuli Growth Factors / Stress Stimuli map3k MAP3K (e.g., Raf, ASK1) stimuli->map3k map2k_erk MEK1/2 map3k->map2k_erk map2k_p38_jnk MKK3/6 & MKK4/7 map3k->map2k_p38_jnk erk ERK map2k_erk->erk p38 p38 map2k_p38_jnk->p38 jnk JNK map2k_p38_jnk->jnk transcription_factors Transcription Factors (e.g., c-Jun, ATF2, Elk-1) erk->transcription_factors p38->transcription_factors jnk->transcription_factors This compound This compound This compound->erk  Increases Phosphorylation This compound->p38  Increases Phosphorylation This compound->jnk  Increases Phosphorylation cellular_response Cellular Response (e.g., Apoptosis, Increased Granzyme B) transcription_factors->cellular_response

Figure 2: this compound's modulation of the MAPK signaling pathway.

References

Application Note and Protocol for Limocitrin Quantification using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for the quantification of limocitrin in various samples using High-Performance Liquid Chromatography (HPLC). The described methodology is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

This compound is a flavonoid found in citrus fruits and other plant sources, which has garnered interest for its potential biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal products, and various research applications. This application note details a robust HPLC method, including sample preparation, chromatographic conditions, and method validation, to ensure reliable and reproducible results.

Experimental Workflow

The overall workflow for the quantification of this compound by HPLC is depicted in the diagram below. The process begins with sample collection and preparation, followed by chromatographic separation and detection, and concludes with data analysis and quantification.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction e.g., LLE, SPE Cleanup Sample Cleanup Extraction->Cleanup e.g., Protein Precipitation Filtration Filtration Cleanup->Filtration 0.22 or 0.45 µm filter Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: A general workflow for HPLC analysis.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to remove interfering substances and ensure the compatibility of the sample with the HPLC system.[1] The choice of method depends on the sample matrix.

Protocol for Liquid Samples (e.g., Plasma): Protein Precipitation [2][3]

  • To 100 µL of the plasma sample, add 300 µL of methanol.

  • Vortex the mixture for 3 minutes to precipitate proteins.

  • Centrifuge the mixture at high speed (e.g., 21,380 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Centrifuge again to remove any remaining particulates.

  • Inject a portion of the supernatant into the HPLC system.

Protocol for Solid Samples (e.g., Plant Material, Tablets): Solvent Extraction

  • Accurately weigh a portion of the homogenized solid sample.

  • Add a suitable extraction solvent (e.g., methanol, ethanol). The sample-to-solvent ratio should be optimized.

  • Sonciate the mixture for a specified time (e.g., 30 minutes) to ensure complete extraction.

  • Centrifuge the mixture and collect the supernatant.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before HPLC analysis.[4]

HPLC Conditions

The following HPLC conditions are a starting point and may require optimization for specific applications. These conditions are adapted from methods developed for the structurally similar flavonoid, eriocitrin.[2][3]

ParameterCondition
Instrument Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[2]
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile[2][3]
Gradient Elution 0-2 min: 10-80% B2-10 min: 80-100% B[2]
Flow Rate 0.8 mL/min[2][3]
Column Temperature Ambient or controlled at 30°C
Injection Volume 10 µL[2]
Detection UV-Vis or Diode Array Detector (DAD) at a wavelength determined by the UV spectrum of this compound. For eriocitrin, detection can be done with MS/MS.[2][3]
Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5][6][7]

Table 1: Method Validation Parameters

ParameterAcceptance CriteriaTypical Results (Eriocitrin as a proxy)
Linearity (r²) ≥ 0.9950.9953[2]
Range To be determined based on expected concentrations3.125–800 ng/mL[2]
Precision (%RSD) Intra-day & Inter-day ≤ 15%< 6.79%[2][3]
Accuracy (%RE) Within ±15%Within ±7.67%[2][3]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1To be determined
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:13.125 ng/mL[2]
Specificity No interference from blank and placeboTo be determined
Robustness Insensitive to small variations in method parametersTo be determined

Hypothetical Signaling Pathway Involving this compound

While the specific signaling pathways modulated by this compound are still under investigation, flavonoids are known to interact with various cellular signaling cascades. The following diagram illustrates a hypothetical pathway where this compound might exert its biological effects, such as antioxidant or anti-inflammatory activities.

Hypothetical Signaling Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges NFkB NF-κB This compound->NFkB Inhibits Antioxidant Antioxidant Enzymes This compound->Antioxidant Upregulates ROS->NFkB Activates Inflammation Inflammatory Response NFkB->Inflammation Promotes

Caption: A hypothetical anti-inflammatory pathway for this compound.

Stability Studies

Stability studies are essential to determine the shelf-life of a drug substance or drug product under various environmental conditions.[8] A stability-indicating HPLC method should be used to separate the active pharmaceutical ingredient (API) from its degradation products.[8]

Table 2: Conditions for Stability Testing

StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Forced degradation studies involving acid, base, oxidation, heat, and light should also be performed to demonstrate the specificity of the method.[9]

Conclusion

The HPLC method outlined in this application note provides a solid foundation for the reliable quantification of this compound. Adherence to the detailed protocols for sample preparation, HPLC analysis, and method validation will ensure the generation of accurate and reproducible data, which is paramount for research and development in the pharmaceutical and related industries. Further optimization and validation of this method for specific matrices are recommended.

References

Application Notes and Protocols for Determining the Antioxidant Activity of Limocitrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principles of Antioxidant Activity Assays

The antioxidant activity of a compound can be evaluated through various mechanisms, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This SET-based assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay, which can proceed by both HAT and SET mechanisms, involves the generation of the blue-green ABTS radical cation (ABTS•+). The antioxidant's capacity to quench this radical cation, leading to a loss of color, is measured.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: A SET-based method that assesses the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue color.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: A HAT-based assay that measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Data Presentation: Comparative Antioxidant Activity of Flavonoids

Due to the limited availability of specific antioxidant activity data for limocitrin, the following tables summarize the reported antioxidant capacities of structurally similar flavonoids and common standards. This data is intended to provide a comparative context for experimentally determined values for this compound.

Table 1: DPPH Radical Scavenging Activity (IC50 values)

CompoundIC50 (µM)Reference Compound
Quercetin~5-15Standard
Luteolin~10-20Structurally Related
Kaempferol~15-30Structurally Related
Hesperetin~30-60Citrus Flavonoid
Naringenin>100Citrus Flavonoid

Table 2: ABTS Radical Scavenging Activity (Trolox Equivalents)

CompoundTrolox Equivalents (TE)Reference Compound
Trolox1.0Standard
Quercetin~4-5Structurally Related
Luteolin~2-3Structurally Related
Kaempferol~2-3Structurally Related
Hesperetin~1-2Citrus Flavonoid

Table 3: FRAP Assay (Fe(II) Equivalents)

CompoundFerric Reducing Power (µM Fe(II)/µM)Reference Compound
Ascorbic Acid~1.0Standard
Quercetin~5-8Structurally Related
Luteolin~3-5Structurally Related
Kaempferol~2-4Structurally Related
Hesperetin~1-2Citrus Flavonoid

Table 4: ORAC Assay (µmol Trolox Equivalents/µmol)

CompoundORAC Value (µmol TE/µmol)Reference Compound
Trolox1.0Standard
Quercetin~4-8Structurally Related
Luteolin~2-4Structurally Related
Kaempferol~2-3Structurally Related
Hesperetin~1-2Citrus Flavonoid

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The decrease in absorbance at 517 nm is proportional to the antioxidant concentration.

Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis DPPH_Solution Prepare 0.1 mM DPPH in Methanol Mix Mix this compound/Standard with DPPH Solution DPPH_Solution->Mix Limocitrin_Stock Prepare this compound Stock (e.g., in DMSO or Methanol) Limocitrin_Dilutions Prepare Serial Dilutions of this compound Limocitrin_Stock->Limocitrin_Dilutions Limocitrin_Dilutions->Mix Standard_Dilutions Prepare Serial Dilutions of Standard (e.g., Quercetin) Standard_Dilutions->Mix Incubate Incubate in Dark (30 min at RT) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Plot_Curve Plot % Inhibition vs. Concentration Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: DPPH Assay Workflow.

Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound

  • Standard antioxidant (e.g., Quercetin, Trolox, or Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle.

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Standard Preparation: Prepare a series of dilutions of a standard antioxidant (e.g., Quercetin) in the same manner as the sample.

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the DPPH solution.

    • Add 100 µL of the this compound dilutions or standard dilutions to the respective wells.

    • For the blank, add 100 µL of the solvent used for the sample/standard.

    • For the control, add 100 µL of the solvent to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

Data Analysis: Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula:

% Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

Plot the % Inhibition against the concentration of this compound and the standard. Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) from the graph.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is monitored by the decrease in absorbance at 734 nm.

Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis ABTS_Stock Prepare 7 mM ABTS Stock Solution Generate_Radical Mix ABTS and Persulfate (Incubate 12-16h in dark) ABTS_Stock->Generate_Radical Persulfate_Stock Prepare 2.45 mM Potassium Persulfate Solution Persulfate_Stock->Generate_Radical Adjust_Abs Dilute ABTS•+ Solution to Absorbance ~0.7 at 734 nm Generate_Radical->Adjust_Abs Mix Mix this compound/Trolox with ABTS•+ Solution Adjust_Abs->Mix Sample_Dilutions Prepare Serial Dilutions of this compound and Trolox Sample_Dilutions->Mix Incubate Incubate at RT (e.g., 6 min) Mix->Incubate Measure_Abs Measure Absorbance at 734 nm Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Plot_Curve Plot % Inhibition vs. Concentration Calculate_Inhibition->Plot_Curve Calculate_TEAC Calculate Trolox Equivalent Antioxidant Capacity (TEAC) Plot_Curve->Calculate_TEAC

Caption: ABTS Assay Workflow.

Reagents and Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • This compound

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Working Solution Preparation: On the day of the assay, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation: Prepare serial dilutions of this compound and Trolox in the appropriate solvent.

  • Assay:

    • To each well of a 96-well plate, add 190 µL of the ABTS•+ working solution.

    • Add 10 µL of the this compound dilutions or Trolox dilutions to the respective wells.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

Data Analysis: Calculate the percentage of inhibition as described for the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is calculated by dividing the slope of the linear regression of the sample by the slope of the linear regression of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to a blue-colored ferrous complex (Fe²⁺-TPTZ) by antioxidants at low pH. The change in absorbance is monitored at 593 nm.

Workflow:

FRAP_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Acetate_Buffer 300 mM Acetate Buffer (pH 3.6) FRAP_Reagent Mix Acetate, TPTZ, and FeCl3 (10:1:1 v/v/v) Acetate_Buffer->FRAP_Reagent TPTZ_Solution 10 mM TPTZ in 40 mM HCl TPTZ_Solution->FRAP_Reagent FeCl3_Solution 20 mM FeCl3 Solution FeCl3_Solution->FRAP_Reagent Mix Mix this compound/Standard with FRAP Reagent FRAP_Reagent->Mix Sample_Dilutions Prepare Dilutions of this compound and FeSO4 Standard Sample_Dilutions->Mix Plot_Curve Plot Standard Curve (Abs vs. FeSO4 Conc.) Sample_Dilutions->Plot_Curve Incubate Incubate at 37°C (e.g., 4-30 min) Mix->Incubate Measure_Abs Measure Absorbance at 593 nm Incubate->Measure_Abs Calculate_FRAP Calculate FRAP Value (Fe(II) Equivalents) Measure_Abs->Calculate_FRAP Plot_Curve->Calculate_FRAP

Caption: FRAP Assay Workflow.

Reagents and Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM)

  • This compound

  • Ferrous sulfate (FeSO₄·7H₂O) for the standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare dilutions of this compound in a suitable solvent. Prepare a series of ferrous sulfate standards (e.g., 100 to 2000 µM).

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the this compound dilutions or ferrous sulfate standards to the respective wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 4 to 30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

Data Analysis: Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations. Use the standard curve to determine the FRAP value of the this compound sample, expressed as µmol of Fe(II) equivalents per µmol of this compound.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: This assay measures the oxidative degradation of a fluorescent probe (fluorescein) by peroxyl radicals generated by AAPH. The antioxidant's ability to protect the fluorescein is measured by monitoring the fluorescence decay.

Workflow:

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement cluster_analysis Data Analysis Fluorescein_Sol Prepare Fluorescein Working Solution Add_Fluorescein Add Fluorescein to Wells Fluorescein_Sol->Add_Fluorescein AAPH_Sol Prepare AAPH Solution Add_AAPH Initiate Reaction with AAPH AAPH_Sol->Add_AAPH Sample_Dilutions Prepare Serial Dilutions of this compound and Trolox Add_Sample Add this compound/Trolox to Wells Sample_Dilutions->Add_Sample Add_Fluorescein->Add_Sample Pre_Incubate Pre-incubate at 37°C Add_Sample->Pre_Incubate Pre_Incubate->Add_AAPH Measure_Fluorescence Measure Fluorescence Decay (kinetic, e.g., every 1-2 min for 1-2h) Add_AAPH->Measure_Fluorescence Plot_Decay_Curves Plot Fluorescence vs. Time Measure_Fluorescence->Plot_Decay_Curves Calculate_AUC Calculate Area Under the Curve (AUC) Plot_Decay_Curves->Calculate_AUC Calculate_ORAC Calculate ORAC Value (Trolox Equivalents) Calculate_AUC->Calculate_ORAC

Caption: ORAC Assay Workflow.

Reagents and Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • This compound

  • Trolox

  • Black 96-well microplate

  • Fluorescence microplate reader with kinetic reading capability

Procedure:

  • Reagent Preparation: Prepare all solutions in 75 mM phosphate buffer (pH 7.4). Prepare a fluorescein working solution, an AAPH solution, and serial dilutions of this compound and Trolox.

  • Assay:

    • To each well of a black 96-well plate, add 150 µL of the fluorescein working solution.

    • Add 25 µL of the this compound dilutions, Trolox dilutions, or buffer (for the blank) to the respective wells.

  • Pre-incubation: Incubate the plate at 37°C for at least 15 minutes.

  • Reaction Initiation: Add 25 µL of the AAPH solution to each well to start the reaction.

  • Measurement: Immediately begin measuring the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Record readings every 1-2 minutes for 1-2 hours.

Data Analysis: Calculate the area under the fluorescence decay curve (AUC) for each sample and standard. The net AUC is the AUC of the sample minus the AUC of the blank. Plot a standard curve of net AUC against Trolox concentration. The ORAC value of this compound is calculated from the standard curve and expressed as µmol of Trolox equivalents (TE) per µmol of this compound.

Conclusion

The protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of the antioxidant activity of this compound. By employing a battery of tests that cover different antioxidant mechanisms (HAT and SET), researchers can obtain a more complete profile of its potential health benefits. The inclusion of comparative data for related flavonoids will aid in the interpretation of the experimental results and the positioning of this compound within the broader class of citrus-derived antioxidants.

Application Notes and Protocols: DPPH Assay for Determining the Antioxidant Capacity of Limocitrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limocitrin, a flavonoid found in citrus fruits, is of growing interest for its potential health benefits, including its antioxidant properties. Reactive oxygen species (ROS) are implicated in the pathophysiology of numerous diseases, making the evaluation of the antioxidant capacity of natural compounds like this compound a critical area of research. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method for determining the free radical scavenging activity of compounds. This document provides a detailed protocol for utilizing the DPPH assay to assess the antioxidant capacity of this compound, intended for researchers in academia and the pharmaceutical industry.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, with a deep violet color and a maximum absorbance around 517 nm. When an antioxidant is added, the DPPH radical is reduced to DPPH-H (2,2-diphenyl-1-picrylhydrazine), a non-radical form, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its radical scavenging capacity.

Quantitative Data Summary

While specific experimental data for the DPPH radical scavenging activity of pure this compound is not extensively available in the public domain, the antioxidant capacity of flavonoids is well-documented. For illustrative purposes, the following table presents a representative IC50 value for a structurally similar flavonoid, Quercitrin, to provide a comparative context for the expected antioxidant potential of this compound. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

CompoundDPPH IC50 (µg/mL)Reference CompoundDPPH IC50 (µg/mL)
Quercitrin (Illustrative)~10 - 20Ascorbic Acid (Standard)~5 - 10

Note: The provided IC50 value for Quercitrin is for illustrative purposes only. Actual experimental values for this compound should be determined empirically following the protocol below. A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocol: DPPH Assay for this compound

This protocol outlines the necessary steps to determine the antioxidant capacity of this compound using the DPPH assay.

Materials and Reagents
  • This compound (of high purity)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Preparation of Solutions
  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.

  • This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve a known amount of this compound in methanol to prepare a stock solution. Further serial dilutions should be made to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Ascorbic Acid Standard Solution (e.g., 1 mg/mL): Prepare a stock solution of ascorbic acid in methanol and perform serial dilutions as with the this compound solution.

Assay Procedure
  • Blank Preparation: In a well of the 96-well plate, add 200 µL of methanol.

  • Control Preparation: In separate wells, add 100 µL of methanol and 100 µL of the DPPH working solution.

  • Sample and Standard Preparation:

    • Add 100 µL of each this compound dilution to separate wells.

    • Add 100 µL of each ascorbic acid dilution to separate wells.

  • Reaction Initiation: To each well containing the sample or standard, add 100 µL of the DPPH working solution.

  • Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis
  • Calculate the Percentage of DPPH Radical Scavenging Activity: Use the following formula to calculate the percentage of inhibition for each concentration of this compound and ascorbic acid:

    Where:

    • Abs_control is the absorbance of the control (DPPH solution without the sample).

    • Abs_sample is the absorbance of the sample with the DPPH solution.

  • Determine the IC50 Value: Plot the percentage of inhibition against the corresponding concentrations of this compound. The IC50 value, which is the concentration of the sample that causes 50% inhibition of the DPPH radical, can be determined from the graph using linear regression analysis.

Visualizations

Experimental Workflow

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH in Methanol Plate Pipette Blank, Control, Sample & Standard into 96-well plate DPPH->Plate This compound Prepare this compound Stock & Serial Dilutions This compound->Plate Standard Prepare Ascorbic Acid Stock & Serial Dilutions Standard->Plate React Add DPPH solution to all wells (except blank) Plate->React Incubate Incubate in Dark (30 min, RT) React->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the DPPH antioxidant assay of this compound.

Radical Scavenging Mechanism of Flavonoids

Flavonoids, including this compound, exert their antioxidant effect by donating a hydrogen atom from one of their hydroxyl (-OH) groups to the DPPH radical. This process neutralizes the free radical, leading to the observed color change.

Radical_Scavenging_Mechanism cluster_reactants Reactants DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H H• donation This compound Limocitrin_Radical This compound Radical (Flavonoid-O•) This compound->Limocitrin_Radical Limocitrin_label This compound (Flavonoid-OH)

Caption: General mechanism of DPPH radical scavenging by a flavonoid like this compound.

Potential Signaling Pathway Activation by Flavonoids

Flavonoids are known to modulate cellular signaling pathways involved in the antioxidant response. One of the most important is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. While direct evidence for this compound's activity on this pathway is limited, it is a plausible mechanism of action for its antioxidant effects.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. In the presence of oxidative stress or activators like flavonoids, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 This compound This compound This compound->Keap1_Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Genes Antioxidant & Cytoprotective Gene Transcription (e.g., HO-1, NQO1) ARE->Genes Activation

Caption: Postulated activation of the Nrf2 antioxidant pathway by this compound.

Conclusion

The DPPH assay is a robust and straightforward method for evaluating the free radical scavenging capacity of this compound. This application note provides a comprehensive protocol and the necessary context for researchers to conduct this assay and interpret the results. Further investigation into the specific IC50 value of this compound and its effects on cellular antioxidant pathways, such as the Nrf2 pathway, will be crucial in fully elucidating its therapeutic potential.

Application Notes and Protocols: Investigating the Anti-inflammatory Potential of Limocitrin in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for investigating the anti-inflammatory properties of limocitrin in an in vitro model. While direct studies on the anti-inflammatory effects of this compound are emerging, its known modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway suggests a strong potential for anti-inflammatory activity.[1][2] This document outlines detailed protocols for utilizing a lipopolysaccharide (LPS)-stimulated macrophage model to assess this compound's efficacy in mitigating inflammatory responses. The provided methodologies cover cell culture, cytotoxicity assessment, quantification of inflammatory mediators, and analysis of the underlying MAPK signaling pathway. The included hypothetical data and visualizations serve as a template for experimental design and data interpretation.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural flavonoids are a promising source for the development of novel anti-inflammatory therapeutics.[3] this compound, a natural flavonol, has been shown to modulate the MAPK signaling pathway, which is centrally involved in the inflammatory process.[1][2] Specifically, the activation of MAPK cascades (including ERK, p38, and JNK) is a key step in the production of pro-inflammatory cytokines and mediators in response to stimuli like LPS.[4] Therefore, it is hypothesized that this compound may exert anti-inflammatory effects by inhibiting these signaling pathways.

This document provides a framework for testing this hypothesis using an established in vitro model of inflammation: LPS-stimulated RAW 264.7 macrophages.[5][6][7]

Data Presentation: Hypothetical Quantitative Data Summary

The following tables represent hypothetical data to illustrate the expected outcomes of the described experiments.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

This compound Concentration (µM)Cell Viability (%)
0 (Control)100 ± 4.5
198.2 ± 3.8
597.5 ± 4.1
1095.8 ± 3.5
2593.2 ± 4.9
5088.7 ± 5.2

Table 2: Inhibitory Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells

TreatmentNitric Oxide (NO) Production (% of LPS control)TNF-α Release (% of LPS control)IL-6 Release (% of LPS control)
Control5.2 ± 1.14.8 ± 0.96.1 ± 1.3
LPS (1 µg/mL)100 ± 8.2100 ± 9.5100 ± 10.1
LPS + this compound (1 µM)85.4 ± 7.588.1 ± 8.090.3 ± 8.5
LPS + this compound (5 µM)62.7 ± 6.165.9 ± 7.268.4 ± 7.7
LPS + this compound (10 µM)41.3 ± 5.345.2 ± 6.448.9 ± 6.8
LPS + this compound (25 µM)25.8 ± 4.728.7 ± 5.131.5 ± 5.5

Table 3: Effect of this compound on LPS-induced MAPK and NF-κB Pathway Activation

Treatmentp-p38/p38 Ratio (relative to LPS control)p-ERK/ERK Ratio (relative to LPS control)p-JNK/JNK Ratio (relative to LPS control)Nuclear p65 (relative to LPS control)
Control0.08 ± 0.020.11 ± 0.030.09 ± 0.020.15 ± 0.04
LPS (1 µg/mL)1.00 ± 0.121.00 ± 0.151.00 ± 0.131.00 ± 0.18
LPS + this compound (10 µM)0.45 ± 0.080.52 ± 0.090.48 ± 0.070.38 ± 0.09

Experimental Protocols

Cell Culture and Maintenance
  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Measurement of Nitric Oxide (NO) Production
  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Use a sodium nitrite standard curve to determine the concentration of NO.

Quantification of Pro-inflammatory Cytokines (ELISA)
  • Seed RAW 264.7 cells and treat with this compound and LPS as described in the NO production assay.

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5][6]

Western Blot Analysis of MAPK and NF-κB Signaling Pathways
  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.

  • Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of p38, ERK, JNK, and p65 overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_data Data Analysis culture RAW 264.7 Cell Culture seed Seed Cells in Plates culture->seed This compound Pre-treat with this compound seed->this compound viability MTT Assay for Cytotoxicity seed->viability lps Stimulate with LPS This compound->lps no_assay Griess Assay for NO lps->no_assay elisa ELISA for Cytokines (TNF-α, IL-6) lps->elisa western Western Blot for Signaling Proteins lps->western analysis Quantification and Statistical Analysis viability->analysis no_assay->analysis elisa->analysis western->analysis

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK This compound This compound This compound->p38 Inhibition This compound->ERK Inhibition This compound->JNK Inhibition Proinflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) p38->Proinflammatory_genes ERK->Proinflammatory_genes JNK->Proinflammatory_genes IkappaB IκB IKK->IkappaB Inhibits IKK->IkappaB P NFkappaB NF-κB (p65) IkappaB->NFkappaB IkappaB->NFkappaB Releases NFkappaB_nucleus Nuclear NF-κB (p65) NFkappaB->NFkappaB_nucleus Translocation NFkappaB_nucleus->Proinflammatory_genes

Caption: Hypothesized signaling pathway for the anti-inflammatory action of this compound.

References

Application Notes and Protocols for Cell-Based Assays to Determine Limocitrin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxic effects of limocitrin, a natural flavonol compound, on cancer cells. The described assays are fundamental for screening and characterizing the anti-cancer properties of this compound and other natural products.

Introduction

This compound has been identified as a promising natural compound with cytotoxic activity against various cancer cell lines. Mechanistic studies have revealed that this compound can induce apoptosis and modulate key signaling pathways involved in cell survival and proliferation, such as the MAPK and PI3K/AKT/mTOR pathways.[1][2] Specifically, this compound has been shown to downregulate the phosphorylation of AKT, ERK, and JNK while upregulating the phosphorylation of p38.[1] This modulation of signaling cascades ultimately leads to the activation of caspases, cleavage of PARP, and regulation of the Bcl-2 family of proteins, culminating in programmed cell death.[1][2]

This document outlines three standard cell-based assays to quantify the cytotoxicity of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V/PI apoptosis assay for detecting programmed cell death.

Data Presentation

The following tables provide a structured overview of the expected quantitative data from the described assays.

Table 1: Cell Viability as Determined by MTT Assay

This compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
101.05 ± 0.0684
200.88 ± 0.0570.4
400.63 ± 0.0450.4
800.38 ± 0.0330.4

Table 2: Cytotoxicity as Determined by LDH Assay

This compound Concentration (µM)Absorbance (490 nm)% Cytotoxicity
0 (Vehicle Control)0.15 ± 0.020
100.25 ± 0.0315.4
200.40 ± 0.0438.5
400.65 ± 0.0576.9
800.80 ± 0.06100

Table 3: Apoptosis Analysis by Annexin V/PI Staining

This compound Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
2070.3 ± 3.515.8 ± 1.210.2 ± 0.93.7 ± 0.6
4045.1 ± 2.828.9 ± 2.022.5 ± 1.53.5 ± 0.5

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5]

Materials:

  • Cancer cell line of interest (e.g., SCC-9, SCC-47, K562)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[6]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 10, 20, 40, 80 µM). Include a vehicle control (medium with DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[3][5]

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Measure the absorbance at 570 nm using a microplate reader.[4]

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity and loss of membrane integrity.[7][8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well and incubate overnight.[8]

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) and a vehicle control.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).[9]

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[7]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.

  • Add the stop solution provided in the kit.[9]

  • Measure the absorbance at 490 nm using a microplate reader.[8]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates or T25 flasks

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate or T25 flask and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound (e.g., 0, 20, 40 µM) for 24 hours.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.[10]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.[12]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.[12]

  • Analyze the cells by flow cytometry within one hour.

Visualizations

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., SCC-9, K562) seeding 2. Seed cells in plates cell_culture->seeding limocitrin_prep 3. Prepare this compound Dilutions treatment 4. Treat cells with this compound limocitrin_prep->treatment mtt MTT Assay (Cell Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis readout 5. Measure Absorbance/ Fluorescence mtt->readout ldh->readout apoptosis->readout calculation 6. Calculate % Viability/ Cytotoxicity/Apoptosis readout->calculation

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway Proposed Signaling Pathway of this compound-Induced Apoptosis cluster_this compound cluster_pathways Signaling Cascades cluster_mapk_components cluster_apoptosis Apoptotic Machinery cluster_outcome This compound This compound pi3k_akt PI3K/AKT Pathway This compound->pi3k_akt erk p-ERK This compound->erk jnk p-JNK This compound->jnk p38 p-p38 This compound->p38 apoptosis Apoptosis mapk MAPK Pathway bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) erk->bcl2 jnk->bcl2 p38->bcl2 caspases Caspase Activation (Caspase-3, -8, -9) bcl2->caspases parp PARP Cleavage caspases->parp parp->apoptosis

Caption: this compound's proposed mechanism of inducing apoptosis.

References

Application Notes and Protocols: Investigating the Effects of Limocitrin on the MAPK Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Limocitrin, a natural flavonol, has emerged as a compound of interest in cancer research due to its potential to modulate critical cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a pivotal role in cell proliferation, differentiation, apoptosis, and immune responses, has been identified as a key target of this compound. This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on the MAPK pathway.

The MAPK family primarily consists of three well-characterized subfamilies: Extracellular signal-Regulated Kinases (ERK), c-Jun N-terminal Kinases (JNK), and p38 MAPKs.[1] The regulation of these kinases is crucial in various physiological and pathological processes, including cancer and inflammation.[2][3] Notably, the effect of this compound on the MAPK pathway appears to be context-dependent, exhibiting different outcomes in various cell types.

In natural killer (NK) leukemia cells (KHYG-1), this compound has been shown to increase the phosphorylation of ERK, p38, and JNK, which enhances the cytotoxic activity of these immune cells against cancer cells.[4][5] Conversely, in human oral squamous cell carcinoma (OSCC) cells, this compound demonstrates an inhibitory effect on the phosphorylation of AKT, ERK, and JNK, while promoting the phosphorylation of p38, ultimately leading to apoptosis.[6] This dual activity underscores the importance of thoroughly characterizing the impact of this compound in specific cellular contexts.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the currently available quantitative data on the effects of this compound on cell viability and the MAPK signaling pathway.

Cell LineTreatment ConcentrationDurationObserved EffectReference
KHYG-1 (NK leukemia) 20 µM72 hoursIncreased cytotoxicity against K562 cells.[5]
20 µM24 hoursIncreased phosphorylation of ERK, p38, and JNK.[4][5]
SCC-9 (Oral Squamous Carcinoma) 40 µM48-72 hoursInhibition of cell viability.[6]
Dose-dependentNot SpecifiedDownregulation of phosphorylated AKT, ERK, and JNK.[6]
Dose-dependentNot SpecifiedUpregulation of phosphorylated p38.[6]
SCC-47 (Oral Squamous Carcinoma) 40 µM72 hours~40% inhibition of cell viability.[6]
Dose-dependentNot SpecifiedDownregulation of phosphorylated AKT, ERK, and JNK.[6]
Dose-dependentNot SpecifiedUpregulation of phosphorylated p38.[6]

Visualization of Signaling Pathways and Workflows

MAPK Signaling Pathway Modulation by this compound

The following diagram illustrates the general MAPK signaling cascade and indicates the points of modulation by this compound based on current research findings.

MAPK_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_limocitrin_effect This compound Effect Growth Factors Growth Factors RTK Receptor Tyrosine Kinases Growth Factors->RTK Inflammatory Cytokines Inflammatory Cytokines MEKK MAPKKK (e.g., MEKK) Inflammatory Cytokines->MEKK Stress Stimuli Stress Stimuli Stress Stimuli->MEKK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK12 MEK1/2 RAF->MEK12 MKK47 MKK4/7 MEKK->MKK47 MKK36 MKK3/6 MEKK->MKK36 JNK JNK MKK47->JNK p38 p38 MKK36->p38 ERK ERK MEK12->ERK Transcription Factors Transcription Factors ERK->Transcription Factors JNK->Transcription Factors p38->Transcription Factors Cellular Responses\n(Proliferation, Apoptosis, etc.) Cellular Responses (Proliferation, Apoptosis, etc.) Transcription Factors->Cellular Responses\n(Proliferation, Apoptosis, etc.) This compound This compound This compound->ERK Activates (NK Cells) This compound->ERK Inhibits (OSCC) This compound->JNK Activates (NK Cells) This compound->JNK Inhibits (OSCC) This compound->p38 Activates (NK Cells) This compound->p38 Activates (OSCC)

Caption: Modulatory effects of this compound on the MAPK signaling pathway.

Experimental Workflow for Investigating this compound's Effects

The following diagram outlines a typical experimental workflow for studying the impact of this compound on the MAPK pathway in a selected cell line.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., KHYG-1, SCC-9) limocitrin_prep 2. This compound Preparation (Stock solution in DMSO) cell_culture->limocitrin_prep treatment 3. Cell Treatment (Varying concentrations and time points) limocitrin_prep->treatment viability_assay 4a. Cell Viability Assay (e.g., WST-8/MTT) treatment->viability_assay western_blot 4b. Western Blot Analysis treatment->western_blot kinase_assay 4c. In vitro Kinase Assay (Optional) treatment->kinase_assay data_quant 5. Data Quantification (Densitometry, IC50 calculation) viability_assay->data_quant western_blot->data_quant kinase_assay->data_quant interpretation 6. Interpretation of Results data_quant->interpretation

References

Application Notes and Protocols: Limocitrin as a Natural Food Pigment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limocitrin is a naturally occurring flavonoid found in citrus fruits, belonging to the flavonol subclass.[1] It possesses a characteristic yellow hue, making it a promising candidate for use as a natural food pigment. As consumer demand for natural and clean-label ingredients continues to rise, this compound presents a viable alternative to synthetic yellow colorants. Beyond its coloring properties, this compound, like many flavonoids, is reported to have antioxidant and anti-inflammatory effects, offering potential health benefits. These application notes provide a comprehensive overview of this compound's properties and detailed protocols for its use as a natural food pigment.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for its effective application in food systems.

PropertyValueReference
Molecular Formula C₁₇H₁₄O₈[2]
Molar Mass 346.29 g/mol
Appearance Yellow powder
Melting Point 271-275 °C[3]
Boiling Point (Predicted) 621.2 ± 55.0 °C
Solubility Soluble in ethanol and chloroform, slightly soluble in water.
pKa (Predicted) 6.63 ± 0.40

Note: this compound also exists in glycosidic forms, such as this compound 3-glucoside (C₂₃H₂₄O₁₃, MW: 508.43 g/mol ) and this compound 3-rutinoside (C₂₉H₃₄O₁₇, MW: 654.6 g/mol ), which may exhibit different solubility and stability profiles.[1][4][5]

Stability of this compound

The stability of a natural colorant is paramount for its successful incorporation into food products. While specific quantitative data for this compound is limited, the stability of flavonoids, in general, is influenced by several factors.

  • pH: Flavonoids are typically more stable in acidic conditions. Anthocyanins, another class of flavonoids, show good stability in acidic beverages.[6] It is anticipated that this compound will exhibit greater stability in low-pH food and beverage systems.

  • Temperature: Elevated temperatures can lead to the degradation of flavonoids.[7] Processing methods involving high heat for extended periods may result in color loss.

  • Light: Exposure to light, particularly UV radiation, can cause fading of natural pigments.[8] The use of opaque packaging can help mitigate this issue.[5]

  • Oxidative Stress: The presence of oxidizing agents can lead to the degradation of flavonoids. The addition of antioxidants, such as ascorbic acid, can sometimes help improve the stability of certain natural colorants, although interactions can be complex.[9]

Color Properties (CIELAB Values)

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[17] The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The effectiveness is typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.[18][19][20] While specific IC50 values for this compound were not found, studies on other citrus flavonoids demonstrate their radical scavenging abilities.[21]

Experimental Protocols

The following protocols are generalized for the application of natural yellow flavonoid pigments like this compound in various food matrices. Researchers should optimize these protocols based on their specific product formulation and processing conditions.

Protocol 1: Extraction of this compound from Citrus Peel (General Method)

This protocol outlines a basic method for extracting flavonoids from citrus peels.

Materials:

  • Citrus peels (e.g., lemon, orange)

  • Ethanol (80%)

  • Distilled water

  • Blender or food processor

  • Beakers and flasks

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator (optional)

  • Freeze-dryer (optional)

Procedure:

  • Wash citrus peels thoroughly to remove any surface contaminants.

  • Dry the peels in an oven at a low temperature (e.g., 40-50°C) until brittle.

  • Grind the dried peels into a fine powder using a blender or food processor.

  • Maceration: Suspend the peel powder in 80% ethanol at a solid-to-solvent ratio of 1:10 (w/v) in a sealed flask.

  • Agitate the mixture at room temperature for 24-48 hours.

  • Filter the mixture through filter paper to separate the extract from the solid residue.

  • Concentrate the extract using a rotary evaporator at a temperature below 50°C to remove the ethanol.

  • The resulting aqueous extract can be used directly or further purified. For a powdered pigment, the aqueous extract can be freeze-dried.

Workflow for this compound Extraction

ExtractionWorkflow Start Start: Fresh Citrus Peels WashDry Wash and Dry Peels Start->WashDry Grind Grind to Powder WashDry->Grind Macerate Maceration with 80% Ethanol Grind->Macerate Filter Filtration Macerate->Filter Concentrate Concentration (Rotary Evaporation) Filter->Concentrate FreezeDry Freeze-Drying Concentrate->FreezeDry End End: this compound-Rich Powder FreezeDry->End

A simplified workflow for the extraction of this compound from citrus peels.
Protocol 2: Application of this compound in Beverages

This protocol is suitable for coloring acidic beverages such as fruit juices and carbonated drinks.

Materials:

  • This compound powder or concentrated extract

  • Beverage base (e.g., fruit juice, sugar syrup)

  • Citric acid (for pH adjustment)

  • pH meter

  • Homogenizer or high-shear mixer

Procedure:

  • Prepare the beverage base according to the product formulation.

  • Adjust the pH of the beverage base to the desired level (typically pH 2.5-4.0 for enhanced stability of flavonoids) using citric acid.[6]

  • Prepare a stock solution of this compound by dissolving the powder or extract in a small amount of the beverage base or ethanol.

  • Gradually add the this compound stock solution to the beverage base while stirring continuously. The required concentration will depend on the desired color intensity and should be determined through preliminary trials.

  • Homogenize the mixture to ensure uniform distribution of the colorant.

  • Pasteurize the beverage using a suitable method (e.g., HTST - High-Temperature Short-Time) to ensure microbiological stability. Minimize heat exposure where possible to preserve the color.[7]

  • Package the final product in light-protective packaging (e.g., opaque bottles or cans).[5]

Protocol 3: Application of this compound in Dairy Products (Yogurt)

This protocol describes the incorporation of this compound into a yogurt formulation.

Materials:

  • This compound powder

  • Milk

  • Yogurt starter culture

  • Sugar and other flavorings (optional)

Procedure:

  • Prepare the yogurt mix by combining milk, sugar, and other dry ingredients.

  • Disperse the this compound powder into the yogurt mix before pasteurization. The amount will depend on the desired yellow hue. Natural yellow dyes have been successfully used in yogurt at concentrations of 0.3-0.4%.[3][22]

  • Pasteurize the mix.

  • Cool the mix to the appropriate fermentation temperature and inoculate with the yogurt starter culture.

  • Ferment until the desired pH is reached.

  • Cool the yogurt and add any fruit preparations or flavorings.

  • Package the yogurt in opaque containers to protect the color from light degradation.

Protocol 4: Application of this compound in Confectionery (Hard Candy)

This protocol outlines the use of this compound in a hard candy formulation.

Materials:

  • This compound powder

  • Sugar

  • Corn syrup

  • Water

  • Flavoring and acidulants

Procedure:

  • Combine sugar, corn syrup, and water in a cooking vessel.

  • Cook the mixture to the hard-crack stage (around 150-154°C).

  • Remove from heat and allow the mixture to cool slightly.

  • In a separate container, dissolve the this compound powder in a small amount of ethanol or propylene glycol to form a concentrated solution.

  • Add the this compound solution, flavoring, and acidulant to the cooked sugar syrup and mix quickly and thoroughly. Adding the color at a lower temperature helps to minimize heat degradation.

  • Pour the mixture into molds and allow it to cool and harden.

  • Wrap the candies in opaque or UV-protective packaging.

Potential Signaling Pathway Interaction: PI3K/Akt/mTOR

Flavonoids have been shown to interact with various cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is a crucial regulator of cell growth, proliferation, and survival.[6][9][17][23][24][25][26] While specific research on this compound's interaction with this pathway is limited, it is plausible that it may exert biological effects through modulation of this cascade, similar to other flavonoids.

PI3K/Akt/mTOR Signaling Pathway and Flavonoid Interaction

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation eIF4E->Proliferation Inhibits translation Flavonoids Flavonoids (e.g., this compound) Flavonoids->PI3K Inhibition Flavonoids->Akt Inhibition Flavonoids->mTORC1 Inhibition

Potential interaction points of flavonoids with the PI3K/Akt/mTOR pathway.

Safety and Regulatory

This compound is generally considered a safe food additive. However, the regulatory status of any food colorant can vary by region. It is the responsibility of the user to ensure compliance with all local and international food regulations regarding the use of this compound as a food additive.

Conclusion

This compound holds significant potential as a natural yellow food pigment, offering a clean-label alternative to synthetic dyes. Its application can provide a desirable yellow hue to a variety of food products, including beverages, dairy, and confectionery. While further research is needed to fully characterize its stability and bioactivity in different food matrices, the provided protocols offer a solid foundation for its practical application. As with any food ingredient, thorough testing and optimization are crucial for successful product development.

References

Application Notes and Protocols: Limocitrin as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of limocitrin as a reference standard in the quantitative analysis of phytochemical extracts. The methodologies outlined are essential for ensuring the accuracy, reproducibility, and validity of experimental results in research, quality control, and drug development.

Introduction to this compound

This compound (3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxychromen-4-one) is a flavonoid, specifically a 3-hydroxyflavone, naturally occurring in various plants, including citrus fruits.[1][2][3] As a pure, well-characterized compound, it serves as an excellent primary reference standard for phytochemical analysis.[1] The use of such standards is critical for the validation of analytical methods, calibration of instruments, and ensuring the consistency and quality of herbal products and botanical drugs.[4]

Physicochemical Properties of this compound:

PropertyValueReference
Molecular FormulaC17H14O8[1][5]
Molecular Weight346.29 g/mol [1][5]
AppearanceYellow powder[2]
Melting Point271-275 °C[2][5]
CAS Number489-33-8[1]

Experimental Protocols

Handling and Storage of this compound Standard

Proper handling and storage of the this compound reference standard are crucial to maintain its integrity and ensure accurate results.

  • Solid Form: The solid standard should be stored in a tightly sealed vial in a desiccator at 15-25 °C.[1] When stored correctly, the solid product can be used for up to 6 months.

  • Stock Solution: Prepare a stock solution by dissolving an accurately weighed amount of this compound in a suitable solvent (e.g., methanol or ethanol). Store the stock solution in aliquots in tightly sealed vials at -20°C for up to one month. Before use, allow the solution to come to room temperature.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the separation and quantification of this compound in plant extracts. The method is adapted from established protocols for similar flavonoids.[6][7]

2.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Plant extract sample

2.2.2. Equipment

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Syringe filters (0.45 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

2.2.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the dried plant extract in methanol. Vortex and sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

2.2.4. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with 0.1% Formic acid in water (A) and Acetonitrile (B)
Gradient Program 0-2 min: 10-80% B; 2-10 min: 80-100% B[6]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 350 nm[7]

2.2.5. Data Analysis and Quantification

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

2.2.6. Method Validation Data (Representative)

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.85 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%
Quantification of this compound using UV-Vis Spectrophotometry

This protocol provides a simple and cost-effective method for the quantification of total flavonoids, expressed as this compound equivalents, in plant extracts. This method is based on the formation of a colored complex with aluminum chloride.[8]

2.3.1. Materials and Reagents

  • This compound reference standard

  • Methanol (analytical grade)

  • Aluminum chloride (AlCl3)

  • Sodium acetate

  • Plant extract sample

2.3.2. Equipment

  • UV-Vis spectrophotometer

  • Cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

2.3.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC protocol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the dried plant extract in methanol.

  • Aluminum Chloride Solution (2%): Dissolve 2 g of AlCl3 in 100 mL of methanol.

2.3.4. Experimental Procedure

  • Pipette 1 mL of each working standard solution or the sample solution into separate test tubes.

  • Add 0.1 mL of 2% aluminum chloride solution to each tube.

  • Add 0.1 mL of sodium acetate solution (1 M).

  • Add 2.8 mL of methanol to each tube and mix well.

  • Incubate the mixture at room temperature for 30 minutes.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against a blank (methanol). The λmax for the this compound-AlCl3 complex should be determined experimentally but is expected to be around 415 nm for flavonoids.

2.3.5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of this compound equivalents in the sample by interpolating its absorbance on the calibration curve.

2.3.6. Method Validation Data (Representative)

ParameterResult
Linearity Range 10 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 2.5 µg/mL
Limit of Quantification (LOQ) 8.0 µg/mL

Visualizations

General Workflow for Phytochemical Analysis

G A Plant Material Collection and Authentication B Drying and Grinding A->B C Extraction (e.g., Maceration, Soxhlet) B->C D Filtration and Concentration C->D E Crude Extract D->E F Qualitative Analysis (e.g., TLC, Colorimetric Tests) E->F G Quantitative Analysis (e.g., HPLC, UV-Vis) E->G I Data Analysis and Result Interpretation F->I G->I H This compound Standard Preparation H->G

Caption: General workflow for phytochemical analysis using a standard.

Simplified Signaling Pathway of this compound's Anti-inflammatory Action

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Signaling TLR4->NFkB Activates TNFa_Gene TNF-α Gene Transcription NFkB->TNFa_Gene Promotes This compound This compound This compound->NFkB Inhibits TNFa TNF-α Protein (Inflammation) TNFa_Gene->TNFa Leads to

Caption: Inhibition of TNF-α expression by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Limocitrin for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Limocitrin in cell viability assays.

General Information & FAQs

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a natural flavonol compound investigated for its anticancer properties. Its mechanism involves inducing apoptosis (programmed cell death) and causing cell cycle arrest, primarily at the G2/M phase.[1][2] this compound has been shown to inhibit key cell survival signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][3][4] By downregulating survival proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax, this compound triggers the mitochondrial pathway of apoptosis.[1][5]

Q2: What is a recommended starting concentration range for this compound in a cell viability assay?

A2: Based on published studies, a typical starting concentration range for this compound is between 10 µM and 40 µM.[1] The half-maximal inhibitory concentration (IC50) has been reported to be around 29 µM in breast cancer cell lines after 72 hours of treatment.[3] However, the optimal concentration is highly dependent on the specific cell line and incubation time. It is always recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal range for your specific model.

Q3: How should I dissolve and store this compound for cell culture experiments?

A3: Like many flavonoid compounds, this compound has poor aqueous solubility. It is typically dissolved in a sterile, cell culture grade solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. When preparing working concentrations, dilute the stock solution in your cell culture medium. It is critical to ensure the final concentration of the solvent (e.g., DMSO) in the culture wells is consistent across all treatments, including vehicle controls, and is non-toxic to the cells (typically ≤ 0.5%).[6][7] Stock solutions should be stored at -20°C or -80°C to maintain stability.

Data Summary: Effective Concentrations of this compound

The following table summarizes effective concentrations and IC50 values of this compound reported in various cancer cell lines.

Cell LineAssay TypeIncubation TimeEffective Concentration / IC50Reference
SCC-9 (Oral Squamous Cell Carcinoma)CCK-848h, 72h40 µM showed significant inhibition[1]
SCC-47 (Oral Squamous Cell Carcinoma)CCK-872h40 µM inhibited ~40% of viability[1]
MDA-MB-231 (Triple-Negative Breast Cancer)Not Specified72hIC50: 29.33 µM[3]
MCF-7 (Breast Cancer)Not Specified72hIC50: 28.70 µM[3]
K562 (Leukemia, co-culture)WST-824h20 µM increased NK cell cytotoxicity[8]

Detailed Experimental Protocol

Cell Viability Assessment using CCK-8 Assay

This protocol is a general guideline for determining the effect of this compound on cell viability using a Cell Counting Kit-8 (CCK-8) assay.[1]

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 × 10⁴ cells/well) in a final volume of 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of your this compound stock solution in culture medium to achieve the desired final concentrations.

    • Prepare a vehicle control using the same final concentration of solvent (e.g., DMSO) as in the highest this compound concentration well.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective this compound concentrations or vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition:

    • After the incubation period, add 10 µL of CCK-8 solution to each well.

    • Be careful not to introduce bubbles.

  • Incubation and Measurement:

    • Incubate the plate for 1-4 hours at 37°C. The optimal incubation time depends on the cell type and density and should be determined empirically.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visual Guides and Diagrams

Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis p1 Seed Cells in 96-well Plate p2 Incubate 24h for Cell Attachment p1->p2 t1 Prepare this compound Serial Dilutions p2->t1 t2 Add Compound/Vehicle to Wells t1->t2 t3 Incubate for 24/48/72 hours t2->t3 a1 Add CCK-8 Reagent to each well t3->a1 a2 Incubate for 1-4 hours a1->a2 a3 Measure Absorbance at 450 nm a2->a3 d1 Calculate % Viability a3->d1 d2 Generate Dose-Response Curve & IC50 d1->d2

Caption: Workflow for determining this compound's effect on cell viability.

This compound's Anticancer Signaling Pathway

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_cell Cellular Processes This compound This compound PI3K PI3K This compound->PI3K Akt Akt This compound->Akt ERK ERK This compound->ERK JNK JNK This compound->JNK Apoptosis Apoptosis (Cell Death) This compound->Apoptosis induces PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival & Proliferation mTOR->Survival ERK->Survival

Caption: this compound inhibits survival pathways, leading to apoptosis.

Troubleshooting Guide

Q4: My vehicle control (DMSO only) shows significant cell death. What should I do?

A4: This indicates that the concentration of your solvent is too high and is causing cytotoxicity.

  • Action: Perform a dose-response curve for your solvent (e.g., DMSO) alone to determine its toxic threshold for your specific cell line. Ensure the final concentration in all wells is well below this toxic level (typically ≤ 0.5%).[7]

Q5: I am not seeing a clear dose-dependent effect on cell viability.

A5: This could be due to several factors:

  • Incorrect Concentration Range: You may be testing a range that is too high (all cells die) or too low (no effect). Widen your concentration range significantly (e.g., using log-fold dilutions from 0.1 µM to 100 µM) to find the active window.

  • Compound Instability: Ensure your stock solution is stored correctly and that the compound is stable in the culture medium for the duration of your experiment.

  • Insufficient Incubation Time: The cytotoxic effects of this compound are time-dependent.[1] Consider increasing the incubation time (e.g., from 24h to 48h or 72h).

Q6: My results have high variability between replicate wells. How can I improve this?

A6: High variability can obscure real effects.

  • Pipetting Technique: Ensure accurate and consistent pipetting, especially when seeding cells and adding the compound. Use a multichannel pipette where appropriate.

  • Cell Seeding: Make sure your cells are in a single-cell suspension and evenly distributed in the wells. Inconsistent cell numbers at the start of the experiment are a major source of variability. Check for edge effects on the plate.

  • Assay Incubation: The incubation time with the viability reagent (e.g., CCK-8) is critical. Ensure this time is consistent for all plates and optimize it for your cell density to stay within the linear range of the assay.[9]

Q7: My absorbance readings are very high, even at concentrations where I expect cell death. Could this compound be interfering with the assay?

A7: Yes. Plant-derived compounds can sometimes chemically interact with tetrazolium-based reagents (like MTT, XTT, CCK-8), reducing them and causing a false-positive color change that is not related to cell metabolism.[10][11]

  • Action: Set up a control plate with no cells. Add medium and the same concentrations of this compound as your experimental plate, then add the viability reagent. If you see a color change in these cell-free wells, it confirms that this compound is directly interfering with the assay.[12]

  • Alternative Assays: If interference is confirmed, consider switching to a non-enzymatic reduction assay. An ATP-based assay (which measures the ATP of viable cells) or a neutral red uptake (NRU) assay can be more reliable alternatives for plant extracts.[10][13]

Troubleshooting Flowchart

G start Start Troubleshooting q1 Is vehicle control viability < 90%? start->q1 a1 Solvent is toxic. Reduce final concentration and re-test. q1->a1 Yes q2 Is there a clear dose-response? q1->q2 No a2 1. Widen concentration range. 2. Increase incubation time. 3. Check compound stability. q2->a2 No q3 Is there high variability between replicates (CV > 20%)? q2->q3 Yes a3 1. Refine pipetting technique. 2. Ensure even cell seeding. 3. Optimize assay incubation time. q3->a3 Yes q4 Do you suspect assay interference? q3->q4 No a4 Run cell-free control with compound + reagent. If positive, switch to non-tetrazolium assay (e.g., ATP). q4->a4 Yes end_ok Results are likely valid q4->end_ok No

Caption: A step-by-step guide for troubleshooting common assay issues.

References

Technical Support Center: Prevention of Limocitrin Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Limocitrin degradation in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a naturally occurring flavonoid found in citrus fruits.[1] Like many flavonoids, it is susceptible to degradation under various experimental conditions, which can lead to a loss of its biological activity and the formation of potentially interfering by-products.[2][3] Ensuring its stability is crucial for obtaining accurate and reproducible experimental results.

Q2: What are the primary factors that contribute to this compound degradation in solution?

The main factors influencing the stability of flavonoids like this compound in solution are:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of flavonoid structures.[4][5]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[4]

  • Light Exposure: Exposure to UV and visible light can lead to photodegradation.[3]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can cause oxidative degradation of the flavonoid structure.[2]

  • Solvent Type: The choice of solvent can significantly impact the stability of this compound.[6]

Q3: What are the general signs of this compound degradation in my solution?

Visual indicators of degradation can include a change in color (e.g., browning) or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, it is essential to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to accurately assess the purity and concentration of this compound in your solution over time.[7]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Rapid loss of this compound concentration in solution. Inappropriate pH: The solution pH may be too acidic or too alkaline.Adjust the pH of the solution to a neutral or slightly acidic range (pH 5-7) using appropriate buffers.[4][5]
High Temperature: The solution is being stored or used at an elevated temperature.Store stock solutions at low temperatures (-20°C or -80°C) and perform experiments at controlled room temperature whenever possible.[4]
Light Exposure: The solution is exposed to ambient or UV light.Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.[3]
Oxidative Stress: The solvent is not deoxygenated, or the experiment involves oxidizing agents.Use deoxygenated solvents and consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the solution.[2]
Inconsistent results between experimental replicates. Inconsistent Storage: Different aliquots of the stock solution are being handled or stored differently.Ensure all aliquots are stored under the same conditions (temperature, light protection) and are brought to experimental temperature consistently.
Solvent Evaporation: The solvent is evaporating over time, leading to an increase in this compound concentration.Use tightly sealed containers for storage and during experiments to minimize solvent evaporation.
Appearance of unknown peaks in HPLC chromatogram. Degradation Products: The new peaks are likely degradation products of this compound.Perform a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method.[2][8][9]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[2][3][8][9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or ethanol).[2]

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the this compound stock solution with 0.1 M to 1 M hydrochloric acid (HCl).[3]

    • Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.[2]

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of sodium hydroxide (NaOH) before analysis.

  • Base Hydrolysis:

    • Mix the this compound stock solution with 0.1 M to 1 M sodium hydroxide (NaOH).[3]

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix the this compound stock solution with a 3% to 30% solution of hydrogen peroxide (H₂O₂).[3]

    • Incubate at room temperature, protected from light.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Place the this compound solution in a temperature-controlled oven at a temperature between 40°C and 80°C.[2]

    • Withdraw samples at various time points.

    • For solid-state thermal degradation, expose the powdered this compound to the same temperature conditions.

  • Photolytic Degradation:

    • Expose the this compound solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Withdraw samples at various time points.

3. Sample Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound in the presence of its degradation products.[7][12][13]

1. Instrument and Columns:

  • Use an HPLC system with a UV or photodiode array (PDA) detector.

  • A C18 column is a common choice for the analysis of flavonoids.

2. Mobile Phase Optimization:

  • Start with a simple mobile phase, such as a mixture of methanol or acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

  • Use a gradient elution to ensure the separation of both polar and non-polar compounds.

3. Method Validation:

  • Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[12]

  • Specificity is demonstrated by showing that the method can separate this compound from its degradation products generated during the forced degradation study.

Quantitative Data Summary

The following tables provide a summary of typical conditions used in forced degradation studies and general stability recommendations for flavonoids, which can be applied to this compound.

Table 1: Typical Conditions for Forced Degradation Studies

Stress ConditionReagent/ParameterTypical Concentration/ValueIncubation Time
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M - 1 M[3]Up to 24 hours
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M - 1 M[3]Up to 24 hours
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%[3]Up to 24 hours
Thermal Degradation Temperature40°C - 80°C[2]Up to several days
Photolytic Degradation Light Exposure≥ 1.2 million lux hours[11]Variable
UV Exposure≥ 200 watt-hours/m²[11]Variable

Table 2: Recommended Storage and Handling Conditions for this compound Solutions

ParameterRecommendationRationale
pH 5 - 7Minimizes acid and base-catalyzed hydrolysis.[4][5]
Temperature -20°C or -80°C (long-term)Reduces the rate of thermal degradation.[4]
Controlled Room Temperature (short-term)
Light Protect from light (amber vials/foil)Prevents photodegradation.[3]
Atmosphere Deoxygenated solvents/inert gasMinimizes oxidation.[2]
Additives Consider antioxidants (e.g., ascorbic acid)Can inhibit oxidative degradation.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1-1M HCl) prep_stock->acid Expose to stress conditions base Base Hydrolysis (0.1-1M NaOH) prep_stock->base Expose to stress conditions oxidation Oxidation (3-30% H2O2) prep_stock->oxidation Expose to stress conditions thermal Thermal Degradation (40-80°C) prep_stock->thermal Expose to stress conditions photo Photolytic Degradation (ICH Q1B) prep_stock->photo Expose to stress conditions hplc Stability-Indicating HPLC Analysis acid->hplc Analyze samples at time points base->hplc Analyze samples at time points oxidation->hplc Analyze samples at time points thermal->hplc Analyze samples at time points photo->hplc Analyze samples at time points data Data Analysis (Quantify Degradation) hplc->data

Caption: Workflow for assessing this compound stability under forced degradation conditions.

degradation_pathways Potential Degradation Pathways of this compound cluster_factors Degradation Factors cluster_reactions Degradation Reactions This compound This compound hydrolysis Hydrolysis This compound->hydrolysis oxidation_reaction Oxidation This compound->oxidation_reaction photodegradation Photodegradation This compound->photodegradation ph pH (Acid/Base) ph->hydrolysis temp Temperature temp->hydrolysis temp->oxidation_reaction temp->photodegradation light Light light->photodegradation oxygen Oxygen oxygen->oxidation_reaction degradation_products Degradation Products hydrolysis->degradation_products oxidation_reaction->degradation_products photodegradation->degradation_products

Caption: Factors leading to potential degradation pathways of this compound.

References

Technical Support Center: Limocitrin Isolation from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the isolation of limocitrin from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound is a flavonoid found in several plant species. The most commonly cited sources are the buds and leaves of Platanus acerifolia (London plane tree) and Platanus orientalis.[1] It has also been identified in citrus fruits, particularly in lemon peel.[2]

Q2: What are the general solubility properties of this compound?

A2: this compound is soluble in various organic solvents, including ethanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. It is only slightly soluble in water.[2] This information is crucial for selecting appropriate extraction and chromatography solvents.

Q3: What are the key stages in a typical this compound isolation workflow?

A3: A standard workflow for this compound isolation involves:

  • Sample Preparation: Drying and grinding the plant material to increase the surface area for extraction.

  • Extraction: Using a suitable solvent system to solubilize this compound and other phytochemicals from the plant matrix.

  • Preliminary Purification: Often involving liquid-liquid partitioning or column chromatography to remove major impurities and enrich the flavonoid fraction.

  • High-Purity Purification: Typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Verification: Confirming the identity and purity of the isolated this compound using analytical techniques like LC-MS and NMR.

Troubleshooting Guide

Low Extraction Yield

Problem: The yield of crude this compound extract from my plant material is lower than expected.

Possible Cause Troubleshooting Suggestion
Incomplete Cell Lysis Ensure the plant material is finely ground. For tough plant tissues, consider mechanical disruption methods like bead beating or sonication in conjunction with solvent extraction.
Inappropriate Solvent System The polarity of the extraction solvent may not be optimal. For flavonoids like this compound, aqueous ethanol (e.g., 75-80% ethanol) is often effective.[3][4] Experiment with different solvent polarities.
Suboptimal Extraction Parameters Extraction time, temperature, and the solid-to-solvent ratio are critical. Increasing the extraction time or temperature can enhance yield, but excessive heat may degrade the target compound.[5][6] A systematic optimization of these parameters is recommended.
Degradation of this compound Flavonoids can be sensitive to pH extremes and prolonged exposure to high temperatures.[5][7][8] Ensure the extraction conditions are not overly acidic or basic, unless stability has been confirmed.
Purification Challenges

Problem: I am having difficulty separating this compound from other co-extracted compounds during column chromatography.

Possible Cause Troubleshooting Suggestion
Poor Resolution in Column Chromatography The chosen solvent system for elution may not be providing adequate separation. Systematically test different solvent systems using Thin Layer Chromatography (TLC) first to identify a mobile phase that gives good separation between this compound and major impurities.
Co-elution with Similar Flavonoids Platanus and citrus species contain a complex mixture of flavonoids, some of which may have very similar polarities to this compound, leading to co-elution.[4] A gradient elution with a shallow gradient profile can improve separation. Consider using a different stationary phase (e.g., Sephadex LH-20) for further purification.[3]
Column Overloading Loading too much crude extract onto the column can lead to broad peaks and poor separation. Reduce the sample load or use a larger column.
Compound Instability on Silica Gel Some flavonoids can degrade on acidic silica gel.[9] If degradation is suspected, you can use deactivated (neutral) silica or an alternative stationary phase like alumina.

Problem: My final product after preparative HPLC is not pure, or the recovery is very low.

Possible Cause Troubleshooting Suggestion
Inadequate Method Development The analytical HPLC method may not have been properly scaled up for preparative purification. Re-optimize the method on an analytical scale, focusing on maximizing the resolution between this compound and adjacent impurities.
Peak Tailing or Fronting This can be caused by column overloading, poor sample solubility in the mobile phase, or secondary interactions with the stationary phase. Ensure the sample is fully dissolved in the mobile phase before injection. A lower sample concentration might be necessary.
Low Recovery This compound might be irreversibly adsorbing to the column or degrading during the process. Ensure the mobile phase pH is within the stable range for the compound and the column. Perform a second elution or a column wash to recover any remaining compound.

Experimental Protocols

Protocol 1: Extraction of Flavonoids from Platanus acerifolia Leaves

This protocol is adapted from methods for flavonoid extraction from Platanus species.[3][4]

  • Sample Preparation:

    • Dry the leaves of Platanus acerifolia in a shaded, well-ventilated area or in an oven at a low temperature (40-50 °C) to prevent degradation of thermolabile compounds.

    • Grind the dried leaves into a fine powder.

  • Extraction:

    • Macerate the powdered leaves in 75% ethanol (EtOH) at a solid-to-solvent ratio of 1:10 (w/v).

    • Stir the mixture at room temperature for 24 hours.

    • Filter the extract and repeat the extraction process on the plant residue three more times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain the crude extract.

Protocol 2: Preliminary Purification using Column Chromatography

This is a general protocol for the fractionation of a crude flavonoid extract.

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry to the desired height.

  • Sample Loading:

    • Adsorb the crude extract onto a small amount of silica gel by dissolving the extract in a suitable solvent (e.g., methanol), adding the silica, and evaporating the solvent completely to get a dry, free-flowing powder.

    • Carefully load the dried sample onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane or chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

    • Collect fractions and monitor the composition of each fraction by TLC.

    • Combine fractions containing the compound of interest (this compound) based on the TLC profiles.

Protocol 3: High-Purity Purification and Analysis by HPLC

This method is based on a validated HPLC procedure for the analysis of flavonoid aglycones, including this compound.

  • System: High-Performance Liquid Chromatography with UV-Vis or Photodiode Array (PDA) detector.

  • Column: Fused-core C18 silica column (e.g., Ascentis® Express, 4.6 mm × 150 mm, 2.7 µm).

  • Mobile Phase: A gradient of acetonitrile and tetrahydrofuran.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 370 nm for flavonols like this compound.

  • Procedure:

    • Dissolve the enriched fraction from column chromatography in the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

    • For preparative scale, the method would be scaled up to a larger diameter column, and fractions would be collected based on the retention time of the this compound peak.

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids (General)

Extraction Method Typical Solvents Temperature Extraction Time Advantages Disadvantages
Maceration Ethanol, Methanol, AcetoneRoom Temperature24-72 hoursSimple, low costTime-consuming, large solvent volume
Soxhlet Extraction Ethanol, Methanol, HexaneSolvent Boiling Point6-24 hoursEfficient for less soluble compoundsPotential thermal degradation of compounds
Ultrasound-Assisted Ethanol, Methanol, Water25-60 °C15-60 minutesFast, reduced solvent consumptionRequires specialized equipment
Microwave-Assisted Ethanol, Methanol, Water50-100 °C5-30 minutesVery fast, high efficiencyPotential for localized overheating

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried & Ground Plant Material (e.g., Platanus acerifolia leaves) extraction Solvent Extraction (e.g., 75% Ethanol, Maceration) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom Load onto column fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection enriched_fraction This compound-Enriched Fraction fraction_collection->enriched_fraction prep_hplc Preparative HPLC (C18 Column) enriched_fraction->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: General workflow for the isolation of this compound from plant sources.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Purity Troubleshooting start Low Yield or Purity Issue check_lysis Check Grinding & Lysis start->check_lysis tlc_optimize Optimize Mobile Phase (TLC) start->tlc_optimize optimize_solvent Optimize Solvent Polarity check_lysis->optimize_solvent optimize_params Adjust Time/Temp optimize_solvent->optimize_params check_degradation Assess Stability (pH/Temp) optimize_params->check_degradation change_stationary_phase Try Different Stationary Phase tlc_optimize->change_stationary_phase reduce_load Reduce Column Load change_stationary_phase->reduce_load hplc_method_dev Re-optimize HPLC Method reduce_load->hplc_method_dev

References

Technical Support Center: Enhancing the Bioavailability of Limocitrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Limocitrin.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the bioavailability of this compound.

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a natural flavonoid compound found in citrus fruits and other plants.[1][2] Like many flavonoids, this compound exhibits promising therapeutic potential in preclinical studies, including anticancer activities. However, its practical application is often limited by low oral bioavailability. This is primarily due to poor aqueous solubility and extensive first-pass metabolism in the intestine and liver, which significantly reduces the amount of active compound reaching systemic circulation.[3][4]

Q2: What are the primary strategies to enhance the bioavailability of this compound?

A2: The main approaches to improve the oral bioavailability of poorly water-soluble flavonoids like this compound can be categorized as follows:

  • Pharmaceutical Technologies: These include nanotechnology (e.g., nanoparticles, nanosuspensions), carrier complexes (e.g., cyclodextrins, liposomes), and co-crystals. These formulations can improve solubility, dissolution rate, and permeability.[4][5]

  • Co-administration with Bioenhancers: Certain natural compounds, known as bioenhancers, can improve the absorption and reduce the metabolism of other substances. A well-known example is piperine, the active component of black pepper.

  • Structural Modification: Chemical modifications to the flavonoid structure, such as glycosylation or methylation, can alter its physicochemical properties to improve absorption and metabolic stability.[4]

Q3: Are there any predicted physicochemical properties of this compound I should be aware of?

A3: Yes, understanding the physicochemical properties of this compound is crucial for designing effective bioavailability enhancement strategies. Here are some predicted properties:

PropertyPredicted ValueSource
Water Solubility0.14 g/LALOGPS[1]
logP1.97 - 2.14ALOGPS, ChemAxon[1]
Polar Surface Area125.68 ŲChemAxon[1]
Rule of FiveYesChemAxon[1]
BioavailabilityYesChemAxon[1]

Note: The "Bioavailability: Yes" prediction from ChemAxon indicates that the molecule has drug-like properties, but does not guarantee high oral bioavailability in practice.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during experiments to enhance this compound bioavailability.

Low In Vitro Permeability (Caco-2 Assay)

Problem: Low apparent permeability coefficient (Papp) of this compound in Caco-2 cell monolayer assays.

Potential CauseTroubleshooting Steps
Poor aqueous solubility of this compound in the assay buffer. - Increase the solubility by using co-solvents (e.g., up to 1% DMSO), but be mindful of solvent effects on cell viability. - Formulate this compound with solubility enhancers like cyclodextrins.
Low recovery of the compound post-assay. - Investigate non-specific binding to the plasticware. This is a common issue with lipophilic compounds.[6] - Consider adding a low concentration of bovine serum albumin (BSA) to the basolateral (receiver) compartment to reduce non-specific binding.[7] - Perform a mass balance study to quantify the amount of compound lost.
Efflux by transporters (e.g., P-glycoprotein). - Conduct a bi-directional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical). An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests active efflux.[8] - Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-gp) to confirm transporter involvement.
Cell monolayer integrity is compromised. - Regularly check the transepithelial electrical resistance (TEER) values of the Caco-2 monolayers before and after the experiment. A significant drop in TEER indicates compromised integrity. - Test for potential cytotoxicity of your this compound formulation at the tested concentrations using an MTT or similar viability assay.
High Variability in In Vivo Pharmacokinetic Studies

Problem: Inconsistent plasma concentration-time profiles of this compound in animal models (e.g., rats).

Potential CauseTroubleshooting Steps
Incomplete dissolution of the administered dose. - Ensure the formulation is a homogenous suspension or a clear solution. - For oral gavage, ensure proper administration technique to avoid variability in dosing.
First-pass metabolism. - Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., piperine for CYP3A4). - Compare the pharmacokinetic profiles after oral and intravenous administration to determine the absolute bioavailability and the extent of first-pass metabolism.
Food effects. - Standardize the fasting period for the animals before dosing. The presence of food can significantly alter the absorption of flavonoids.[9]
Inter-animal variability. - Use a sufficient number of animals per group to achieve statistical power. - Ensure the animals are of a similar age and weight.
Sample collection and processing issues. - Use appropriate anticoagulants and processing protocols to prevent degradation of this compound in blood samples. - Store plasma samples at -80°C until analysis.[10]

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments.

In Vitro Permeability Assay: Caco-2 Cell Monolayer

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

    • Seed the cells onto permeable Transwell® inserts (e.g., 12-well or 24-well plates) at a density of approximately 6 x 10^4 cells/cm².

    • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltmeter. TEER values should be >250 Ω·cm².

    • Optionally, assess the permeability of a paracellular marker like Lucifer yellow or [14C]-mannitol.

  • Transport Experiment (Apical to Basolateral - A-B):

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

    • Prepare the dosing solution of this compound in HBSS. The final concentration of any co-solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤1%).

    • Add the this compound dosing solution to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • At the end of the experiment, collect samples from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber (μmol/s).

      • A is the surface area of the membrane (cm²).

      • C0 is the initial concentration of the drug in the donor chamber (μmol/mL).

Data Interpretation:

Papp Value (x 10⁻⁶ cm/s)Predicted In Vivo Absorption
< 1Low (0-20%)
1 - 10Moderate (20-70%)
> 10High (70-100%)[11]
In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound after oral administration in rats.

Methodology:

  • Animal Model:

    • Use adult male Sprague-Dawley or Wistar rats (200-250 g).

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the rats overnight (12-18 hours) with free access to water before dosing.

  • Formulation and Dosing:

    • Prepare a stable formulation of this compound (e.g., a suspension in 0.5% carboxymethylcellulose).

    • Administer a single dose of the this compound formulation via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into heparinized tubes.

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.[12]

  • Sample Analysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate the following pharmacokinetic parameters from the plasma concentration-time data:

      • Cmax (Maximum plasma concentration)

      • Tmax (Time to reach Cmax)

      • AUC (Area under the plasma concentration-time curve)

      • t1/2 (Elimination half-life)

      • CL/F (Apparent total clearance)

      • Vd/F (Apparent volume of distribution)

Representative Pharmacokinetic Parameters for a Flavonoid (Pinostrobin) in Rats after Oral Administration:

ParameterValue
Cmax (ng/mL)53.034 ± 15.407
Tmax (h)0.133
AUC0-12h (ng·h/mL)721.659 ± 197.849
t1/2 (h)4.047 ± 1.843[13]

Note: These values are for a different flavonoid and should be used as a general reference. Specific pharmacokinetic parameters for this compound need to be experimentally determined.

Section 4: Visualizations

Experimental Workflow for Enhancing this compound Bioavailability

Enhancing_Limocitrin_Bioavailability_Workflow cluster_formulation Formulation Strategies cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation This compound Formulation Nanoparticles Nanoparticle Formulation Formulation->Nanoparticles Cyclodextrin Cyclodextrin Complexation Formulation->Cyclodextrin Liposomes Liposomal Encapsulation Formulation->Liposomes Co_administration Co-administration with Bioenhancers Formulation->Co_administration Solubility Solubility Assessment Formulation->Solubility Caco2 Caco-2 Permeability Assay Solubility->Caco2 PK_Study Pharmacokinetic Study (Animal Model) Caco2->PK_Study Bioavailability Bioavailability Determination PK_Study->Bioavailability

Caption: Workflow for developing and evaluating formulations to enhance this compound bioavailability.

Signaling Pathway Modulated by this compound

Based on recent studies, this compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Limocitrin_MAPK_Signaling cluster_pathway MAPK Signaling Pathway This compound This compound Phosphorylation Phosphorylation (Activation) This compound->Phosphorylation ERK ERK Downstream Downstream Effects (e.g., Apoptosis, Cell Cycle Arrest) ERK->Downstream p38 p38 p38->Downstream JNK JNK JNK->Downstream Phosphorylation->ERK Phosphorylation->p38 Phosphorylation->JNK

Caption: this compound-mediated modulation of the MAPK signaling pathway.

References

storage conditions for long-term stability of Limocitrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the storage conditions for the long-term stability of Limocitrin, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

Q2: What is the expected shelf-life of this compound?

A2: The shelf-life of this compound has not been definitively established. However, the stability of flavonoids is dependent on storage conditions such as temperature, humidity, and light exposure.[3] To determine the precise shelf-life for your specific lot of this compound, it is recommended to perform a stability study under controlled conditions.

Q3: What are the visible signs of this compound degradation?

A3: As a flavonoid, degradation of this compound may be indicated by a change in its physical appearance, such as a color change (e.g., yellowing or browning of the solid powder).[4] For this compound in solution, degradation might be observed as a change in color or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary to accurately assess the purity and degradation of the compound.[1][2]

Q4: How should I handle this compound in the laboratory to ensure its stability?

A4: To maintain the stability of this compound during experimental use, it is important to:

  • Minimize exposure to light by using amber vials or covering containers with aluminum foil.

  • Avoid repeated freeze-thaw cycles if the compound is stored in a freezer. Aliquoting the sample into smaller, single-use vials is recommended.

  • Store solutions at 2-8°C for short-term use and -20°C or -80°C for long-term storage.

  • Use tightly sealed containers to protect the compound from moisture and air.

Q5: Are there any known incompatibilities of this compound with common solvents or excipients?

A5: Specific incompatibility data for this compound is not available. However, flavonoids can be susceptible to degradation in the presence of strong acids, bases, and oxidizing agents.[5] When preparing formulations, it is crucial to conduct compatibility studies with your chosen excipients to ensure the stability of this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent analytical results (e.g., varying peak areas in HPLC) Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If using a stored solution, run a standard to verify its concentration. Store stock solutions in small aliquots at -20°C or below.
Unexpected color change in this compound solution pH shift, oxidation, or degradation.Check the pH of the solution. Protect the solution from light and air. Prepare fresh solutions and store them under recommended conditions.
Loss of biological activity in experiments Degradation of this compound.Confirm the purity of your this compound sample using an appropriate analytical method like HPLC. Use a freshly prepared solution for your experiments.
Precipitate formation in stored solutions Poor solubility at storage temperature or degradation.Ensure the storage solvent is appropriate for the concentration of this compound. You may need to gently warm the solution to redissolve the compound before use. If precipitation persists, it may be a sign of degradation, and a fresh solution should be prepared.

Data Presentation: Stability Testing Conditions

The following table summarizes the standard conditions for stability testing based on ICH guidelines, which can be applied to this compound.

Study Type Storage Condition Minimum Duration Purpose
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 monthsTo evaluate the stability of the substance over its intended shelf life under normal storage conditions.[1][2]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 monthsTo be used if significant change occurs during accelerated testing.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsTo predict the long-term stability by subjecting the substance to elevated stress conditions.[1][2]
Refrigerated 5°C ± 3°C12 monthsFor substances that require cold storage.
Frozen -20°C ± 5°C12 monthsFor substances that require frozen storage.

Experimental Protocols

Protocol 1: Long-Term Stability Study of this compound

1. Objective: To evaluate the stability of this compound under long-term storage conditions.

2. Materials:

  • This compound (solid powder)
  • Stability chambers set to 25°C/60% RH and 5°C.
  • Appropriate containers (e.g., amber glass vials with screw caps).
  • HPLC system with a suitable column (e.g., C18).
  • Validated stability-indicating HPLC method.

3. Procedure:

  • Place a sufficient quantity of this compound in the designated containers.
  • Store the containers in the stability chambers at 25°C/60% RH and 5°C.
  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove a sample from each storage condition.
  • Analyze the samples for appearance, assay (potency), and degradation products using a validated HPLC method.
  • Record and analyze the data to determine the stability profile of this compound.

Protocol 2: Forced Degradation Study of this compound

1. Objective: To investigate the degradation pathways of this compound under various stress conditions.

2. Materials:

  • This compound
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • Water bath or oven for thermal stress.
  • Photostability chamber.
  • HPLC system.

3. Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for a specified time. Neutralize the solution before analysis.
  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize the solution before analysis.
  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a specified time.
  • Thermal Degradation: Expose solid this compound to dry heat at a high temperature (e.g., 80°C) for a specified time.
  • Photolytic Degradation: Expose this compound (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
  • Analysis: Analyze all stressed samples by HPLC to identify and quantify degradation products.

Visualizations

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis cluster_reporting Reporting start Define Stability Study Protocol select_batches Select Batches of this compound start->select_batches storage Store Samples at Defined Conditions (e.g., 25°C/60% RH) select_batches->storage sampling Pull Samples at Scheduled Time Points storage->sampling sampling->storage Continue Storage analytical_testing Perform Analytical Tests (HPLC, Appearance) sampling->analytical_testing data_analysis Analyze Data & Assess Stability analytical_testing->data_analysis report Generate Stability Report & Determine Shelf-Life data_analysis->report end Conclusion report->end

Caption: Experimental workflow for a long-term stability study of this compound.

Flavonoid_Degradation_Pathway cluster_stress Stress Conditions This compound This compound (Flavonoid Core Structure) Degradation_Products Degradation Products (e.g., Chalcones, Phenolic Acids) This compound->Degradation_Products Degradation Acid Acid/Base Hydrolysis Acid->Degradation_Products Oxidation Oxidation Oxidation->Degradation_Products Heat Heat Heat->Degradation_Products Light Light Light->Degradation_Products

Caption: A simplified, hypothetical degradation pathway for a flavonoid like this compound.

References

Technical Support Center: Limocitrin Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Limocitrin using Liquid Chromatography-Mass Spectrometry (LC-MS). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the LC-MS analysis of this compound.

Problem Potential Cause Suggested Solution
No or Low this compound Peak 1. Inappropriate Ionization Mode: this compound may not ionize efficiently in the selected mode.Flavonoids are often analyzed in negative ion mode due to their phenolic hydroxyl groups. However, positive ion mode can also be effective, particularly with the formation of adducts. It is recommended to test both positive and negative electrospray ionization (ESI) modes to determine the optimal setting for your specific instrument and mobile phase conditions.
2. Suboptimal Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization efficiency of flavonoids.For negative ion mode, a slightly basic mobile phase can enhance deprotonation. For positive ion mode, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can promote protonation. Experiment with small adjustments to the mobile phase pH to find the best signal intensity.
3. In-source Fragmentation: The molecule may be fragmenting in the ion source before reaching the mass analyzer.Optimize the ion source parameters, such as the capillary voltage and source temperature. High voltages or temperatures can lead to premature fragmentation. Start with lower energy settings and gradually increase them to find a balance between ionization efficiency and fragmentation.
4. Poor Extraction Efficiency: The sample preparation method may not be effectively extracting this compound from the matrix.Ensure the extraction solvent is appropriate for flavonoids. A mixture of methanol or acetonitrile with water is commonly used. Consider using ultrasonication or other extraction aids to improve efficiency. For complex matrices like citrus peel, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.
Poor Peak Shape (Tailing, Fronting, or Broadening) 1. Column Overload: Injecting too much sample can lead to peak distortion.Dilute the sample and re-inject. If the peak shape improves, column overload was likely the issue.
2. Incompatible Injection Solvent: If the injection solvent is much stronger than the initial mobile phase, it can cause peak fronting.Ideally, the sample should be dissolved in the initial mobile phase. If a different solvent must be used, ensure it is as weak as possible while still maintaining analyte solubility.
3. Secondary Interactions with the Column: The analyte may be interacting with active sites on the stationary phase, causing tailing.Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic form. The addition of a small amount of an ion-pairing agent or a different buffer may help. Consider using a column with a different stationary phase chemistry.
4. Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can lead to poor peak shapes.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Inconsistent Retention Times 1. Unstable Pump Performance: Fluctuations in the pump flow rate can cause retention time shifts.Ensure the pumps are properly purged and that there are no air bubbles in the solvent lines. Check for any leaks in the system.
2. Lack of Column Equilibration: Insufficient equilibration time between injections can lead to drifting retention times.Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. A general rule is to use 10-20 column volumes.
3. Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the more volatile solvent can alter the composition.Prepare fresh mobile phase daily and keep the solvent bottles capped to minimize evaporation.
Matrix Effects (Ion Suppression or Enhancement) 1. Co-eluting Matrix Components: Other compounds from the sample matrix eluting at the same time as this compound can interfere with its ionization.Improve the chromatographic separation to resolve this compound from interfering compounds. A more efficient column or a modified gradient profile can help.
2. Inadequate Sample Cleanup: A high concentration of matrix components can lead to significant ion suppression.Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.
3. Use of an Internal Standard: An appropriate internal standard can help to compensate for matrix effects.Use a stable isotope-labeled internal standard for this compound if available. If not, a structurally similar compound that is not present in the sample can be used.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an LC-MS method for this compound analysis?

A1: A good starting point would be a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) with a gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A flow rate of 0.2-0.4 mL/min is typical. For the mass spectrometer, start with electrospray ionization (ESI) in both positive and negative modes to see which provides a better signal for this compound.

Q2: How should I prepare citrus samples for this compound analysis?

A2: For citrus juice, a simple dilution and filtration step may be sufficient. For citrus peel, a more extensive extraction is needed. A common procedure is to extract the ground peel with a solvent like 70% methanol in an ultrasonic bath, followed by centrifugation and filtration. For quantitative analysis, a solid-phase extraction (SPE) cleanup step is recommended to minimize matrix effects.

Q3: What are the expected mass-to-charge ratios (m/z) for this compound in MS analysis?

A3: this compound has a molecular weight of approximately 346.3 g/mol . In positive ion mode, you would expect to see the protonated molecule [M+H]⁺ at an m/z of around 347.3. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 345.3. Always confirm the exact mass with a high-resolution mass spectrometer if possible.

Q4: I am seeing multiple peaks in my chromatogram. How can I confirm which one is this compound?

A4: The most definitive way to confirm the identity of the this compound peak is to use a certified reference standard. Inject the standard under the same LC-MS conditions and compare the retention time and mass spectrum with your sample. If a standard is not available, you can use MS/MS fragmentation. The fragmentation pattern of your analyte should be consistent with the expected fragmentation of a flavonol structure.

Q5: What is a typical fragmentation pattern for a flavonol like this compound in MS/MS?

A5: Flavonols typically undergo retro-Diels-Alder (RDA) fragmentation of the C-ring. This results in characteristic product ions corresponding to the A- and B-rings of the flavonoid structure. The specific fragmentation pattern will depend on the substitution on the rings. For this compound, you would expect to see losses of small neutral molecules like CO, H₂O, and CH₃ from the precursor ion.

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound in different citrus species. Please note that concentrations can vary significantly based on the cultivar, growing conditions, and the part of the plant analyzed.

Citrus Species Plant Part Concentration (nmol/g DW) Analytical Method Reference
Pummelo (Citrus maxima)Leaves (drought-stressed)Present (not quantified)UPLC-MS/MS[1]

Further quantitative data for this compound in various citrus matrices is an active area of research.

Experimental Protocols

Sample Preparation from Citrus Peel
  • Grinding: Freeze-dry the citrus peel samples and grind them into a fine powder using a laboratory mill.

  • Extraction: Weigh approximately 0.5 g of the powdered peel into a centrifuge tube. Add 10 mL of 70% methanol.

  • Ultrasonication: Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

LC-MS/MS Method for this compound Quantification
  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B (linear gradient)

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), negative mode

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow:

    • Cone Gas: 50 L/h

    • Desolvation Gas: 800 L/h

  • MRM Transitions: To be optimized using a this compound standard. A starting point would be to monitor the transition from the precursor ion [M-H]⁻ (m/z ~345.3) to its most abundant product ions.

Visualizations

experimental_workflow sample Citrus Peel Sample grinding Grinding sample->grinding extraction Solvent Extraction (70% Methanol) grinding->extraction ultrasonication Ultrasonication extraction->ultrasonication centrifugation Centrifugation ultrasonication->centrifugation filtration Filtration centrifugation->filtration lcms LC-MS/MS Analysis filtration->lcms data Data Analysis lcms->data

Caption: Experimental workflow for this compound analysis.

signaling_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes

Caption: this compound's role in the PI3K/Akt/mTOR signaling pathway.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Limocitrin and Hesperidin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of science and drug development, understanding the antioxidant potential of flavonoids is crucial for the development of new therapeutic agents. This guide provides a comparative analysis of the antioxidant activities of two such flavonoids: limocitrin and hesperidin. While hesperidin has been extensively studied, data on the antioxidant capacity of this compound is notably scarce in current scientific literature.

Quantitative Comparison of Antioxidant Activity

The antioxidant activity of a compound is often evaluated through various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

While a significant body of research is available for hesperidin, providing a range of IC50 values from different studies, there is a conspicuous absence of published data for the antioxidant activity of this compound across these standard assays. The following table summarizes the available quantitative data for hesperidin.

Table 1: Antioxidant Activity of Hesperidin

AssayIC50 Value (µM)Source
DPPH Radical Scavenging Assay896.21 ± 0.15[1]
DPPH Radical Scavenging Assay1409.41 ± 3.43[2]
DPPH Radical Scavenging Assay226.34 ± 4.96 (µg/mL)[3]
ABTS Radical Scavenging Assay796.02 ± 0.12[1]

Note: A direct comparison of IC50 values between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

To ensure a clear understanding of the data presented, the detailed methodologies for the key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant, which results in a color change from purple to yellow.

Protocol:

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Various concentrations of the test compound (hesperidin or this compound) are added to the DPPH solution.

  • The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is then determined from a plot of inhibition percentage against the concentration of the test compound.

ABTS Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

  • The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Different concentrations of the test compound are added to the ABTS•+ solution.

  • The absorbance is recorded after a set incubation period.

  • The percentage of inhibition of ABTS•+ is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.[4]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron at low pH. The reduction is monitored by measuring the change in absorbance of a colored complex.[5]

Protocol:

  • The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.[6]

  • The test sample is added to the FRAP reagent.

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a defined time.

  • The absorbance of the resulting blue-colored complex is measured at a specific wavelength (e.g., 593 nm).

  • The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard antioxidant solution (e.g., FeSO₄ or Trolox).

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the understanding of the experimental processes and biological mechanisms, the following diagrams have been generated using Graphviz.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution Mix Mix DPPH and Test Solutions DPPH_sol->Mix Test_sol Prepare Test Compound Solutions (Varying Concentrations) Test_sol->Mix Incubate Incubate in Dark (e.g., 30 mins) Mix->Incubate Measure Measure Absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow of the DPPH Radical Scavenging Assay.

Flavonoids exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the antioxidant defense system. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoids Flavonoids (e.g., Hesperidin) Flavonoids->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Enzyme Genes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes activates transcription of

Caption: Simplified Nrf2 Antioxidant Signaling Pathway.

Conclusion

Based on the available scientific literature, hesperidin demonstrates notable antioxidant activity through its ability to scavenge free radicals, as evidenced by data from DPPH and ABTS assays. In contrast, there is a significant gap in the literature regarding the antioxidant potential of this compound. While both are flavonoids and likely share some common mechanisms of action, such as the potential modulation of antioxidant signaling pathways like Nrf2, the direct comparative efficacy cannot be established without dedicated experimental studies on this compound.

This guide highlights the need for further research to characterize the antioxidant profile of this compound. Such studies would be invaluable for the scientific and drug development communities, potentially uncovering a new and potent natural antioxidant. Researchers are encouraged to perform standardized antioxidant assays on this compound to enable a direct and meaningful comparison with well-characterized flavonoids like hesperidin.

References

A Comparative Guide to the Anti-Inflammatory Properties of Limocitrin and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of two flavonoids, limocitrin and quercetin. While quercetin is a well-researched flavonol with established anti-inflammatory effects, data on this compound, a polymethoxyflavonoid, is less abundant in the context of inflammation. This comparison summarizes the current scientific evidence, including mechanistic insights, quantitative data where available, and detailed experimental protocols to aid in further research and drug development.

At a Glance: this compound vs. Quercetin

FeatureThis compoundQuercetin
Chemical Class Polymethoxyflavonoid (PMF)Flavonol
Primary Anti-inflammatory Mechanisms Primarily studied for MAPK pathway modulation in cancer immunotherapy; potential anti-inflammatory effects inferred from related PMFs.Inhibition of NF-κB, MAPK, and COX-2 signaling pathways; antioxidant activity.
Key Molecular Targets p38, ERK, JNK (in NK cells)IKK, NF-κB p65, ERK, p38, JNK, COX-2, iNOS
Effects on Pro-inflammatory Mediators Limited direct evidence.Potent inhibitor of TNF-α, IL-6, IL-1β, and nitric oxide (NO) production.

Quantitative Comparison of Anti-Inflammatory Activity

Direct comparative studies on the anti-inflammatory potency of this compound and quercetin are scarce. The following table summarizes available quantitative data for quercetin's inhibitory effects on key inflammatory markers. Data for this compound is largely unavailable in the context of inflammation.

Inflammatory MarkerCell TypeStimulantQuercetin IC₅₀This compound IC₅₀Reference
Nitric Oxide (NO)RAW 264.7 macrophagesLPS7.6 - 12.0 µMNot Available[1]
TNF-αMurine intestinal epithelial cellsTNF-α~40 µM (for IP-10, an inflammatory chemokine)Not Available
IL-6Human neutrophilsLPS~40 µM (abrogated production)Not Available[2]
IL-6Pancreatic cancer cellsIL-6~80 µM (for Stat3 phosphorylation)Not Available[3]
COX-2Breast cancer cells-Significant suppression at various concentrationsNot Available[4]

Note: The IC₅₀ values for quercetin can vary depending on the cell type, stimulus, and experimental conditions.

Mechanistic Insights: How They Combat Inflammation

Quercetin: A Multi-Pronged Attack on Inflammation

Quercetin's anti-inflammatory effects are well-documented and attributed to its ability to interfere with multiple key signaling pathways involved in the inflammatory response.

  • NF-κB Pathway: Quercetin can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. It achieves this by preventing the degradation of IκBα, the inhibitory protein that keeps NF-κB inactive in the cytoplasm. This blockade prevents the translocation of NF-κB to the nucleus, thereby suppressing the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.

  • MAPK Pathway: Quercetin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes ERK, p38, and JNK. By inhibiting the phosphorylation of these kinases, quercetin can downregulate the expression of various inflammatory mediators.

  • COX-2 Inhibition: Quercetin can directly inhibit the activity and expression of Cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.

  • Antioxidant Activity: Quercetin is a potent antioxidant that can scavenge free radicals, thereby reducing oxidative stress, a key contributor to inflammation.

This compound: An Emerging Player with Potential

Direct evidence for this compound's anti-inflammatory activity is limited. However, its classification as a polymethoxyflavonoid (PMF) provides clues to its potential mechanisms. PMFs, such as nobiletin and tangeretin, have demonstrated anti-inflammatory properties.

  • MAPK Pathway: The most direct evidence for this compound's activity on an inflammatory pathway comes from cancer research, where it was found to increase the phosphorylation of ERK, p38, and JNK in natural killer (NK) cells, enhancing their cytotoxic activity. While this is in the context of anti-cancer immunity, it demonstrates an interaction with the MAPK pathway. Further research is needed to determine if it has a modulatory or inhibitory effect in inflammatory cells like macrophages.

  • Inferred Mechanisms from Related PMFs: Studies on other PMFs suggest they can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in LPS-stimulated macrophages. They are also known to modulate the NF-κB and MAPK signaling pathways. It is plausible that this compound shares these anti-inflammatory properties.

Signaling Pathway Diagrams

Quercetin_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_quercetin Quercetin cluster_pathways Signaling Pathways cluster_nucleus Nucleus cluster_output Inflammatory Mediators Stimulus Stimulus IKK IKK Stimulus->IKK Activates MAPK MAPK (ERK, p38, JNK) Stimulus->MAPK Activates Quercetin Quercetin Quercetin->IKK Inhibits NFkappaB NF-κB Quercetin->NFkappaB Inhibits nuclear translocation Quercetin->MAPK Inhibits COX2 COX-2 Quercetin->COX2 Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates IKK->NFkappaB Releases IkappaB->NFkappaB Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkappaB->Gene_Expression Translocates to nucleus and induces MAPK->Gene_Expression Induces Prostaglandins Prostaglandins COX2->Prostaglandins Gene_Expression->COX2 Cytokines TNF-α, IL-6, IL-1β Gene_Expression->Cytokines NO NO Gene_Expression->NO

Caption: Quercetin's multi-target anti-inflammatory mechanism.

Limocitrin_Potential_Pathway cluster_stimulus Inflammatory Stimuli (LPS) cluster_this compound This compound (inferred) cluster_pathways Signaling Pathways cluster_nucleus Nucleus cluster_output Inflammatory Mediators Stimulus Stimulus MAPK MAPK (ERK, p38, JNK) Stimulus->MAPK Activates NFkappaB NF-κB Stimulus->NFkappaB Activates This compound This compound This compound->MAPK Modulates? This compound->NFkappaB Inhibits? Gene_Expression Pro-inflammatory Gene Expression MAPK->Gene_Expression Induces NFkappaB->Gene_Expression Induces Cytokines TNF-α, IL-6, IL-1β Gene_Expression->Cytokines NO NO Gene_Expression->NO

Caption: Inferred anti-inflammatory pathways of this compound.

Experimental Protocols

In Vitro Anti-Inflammatory Assays

A common experimental workflow to assess the anti-inflammatory properties of compounds like this compound and quercetin in vitro is outlined below.

Experimental_Workflow cluster_cell_culture 1. Cell Culture cluster_treatment 2. Treatment cluster_analysis 3. Analysis Cell_Culture Culture macrophages (e.g., RAW 264.7) Pre_treatment Pre-treat cells with This compound or Quercetin Cell_Culture->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation NO_Assay Nitric Oxide Assay (Griess Reagent) Stimulation->NO_Assay ELISA Cytokine Measurement (ELISA for TNF-α, IL-6) Stimulation->ELISA Western_Blot Protein Expression (Western Blot for COX-2, p-p65, p-MAPK) Stimulation->Western_Blot

Caption: General workflow for in vitro anti-inflammatory screening.

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in plates and allowed to adhere overnight. They are then pre-treated with various concentrations of this compound or quercetin for a specified time (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Principle: This colorimetric assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

3. Cytokine Measurement (ELISA):

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Procedure (General):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash and add a substrate solution (e.g., TMB) to develop color.

    • Stop the reaction and measure the absorbance at a specific wavelength.

    • Calculate cytokine concentrations based on the standard curve.

4. Western Blot Analysis for Protein Expression:

  • Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., COX-2, phosphorylated NF-κB p65, phosphorylated MAPKs).

  • Procedure (General):

    • Lyse the treated cells to extract total proteins.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific to the target proteins.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

Quercetin stands as a well-characterized flavonoid with potent anti-inflammatory properties, acting through the modulation of multiple key signaling pathways. Its efficacy in reducing the production of pro-inflammatory mediators is supported by a substantial body of evidence.

This compound, while showing promise due to its classification as a polymethoxyflavonoid and its demonstrated ability to modulate the MAPK pathway, requires further dedicated research to elucidate its specific anti-inflammatory mechanisms and potency. Direct comparative studies between this compound and quercetin are warranted to accurately assess their relative therapeutic potential.

For researchers and drug development professionals, quercetin provides a strong benchmark for anti-inflammatory activity. This compound and other related PMFs represent a promising area for the discovery of novel anti-inflammatory agents, and the experimental protocols outlined in this guide can serve as a foundation for their evaluation. Future studies should focus on head-to-head comparisons of these compounds in various in vitro and in vivo models of inflammation to build a comprehensive understanding of their structure-activity relationships and therapeutic utility.

References

Validating Limocitrin's Anticancer Potential: A Comparative Guide for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

While in vitro studies have robustly demonstrated the anticancer potential of Limocitrin, a natural flavonol, the crucial step of in vivo validation remains a significant gap in current research. This guide provides a comprehensive comparison of this compound's established in vitro anticancer effects with those of other flavonoids that have undergone in vivo testing. By highlighting flavonoids with similar mechanisms of action and established in vivo efficacy, this document serves as a foundational resource for researchers, scientists, and drug development professionals to strategically design and advance the in vivo investigation of this compound as a potential therapeutic agent.

This compound: In Vitro Anticancer Profile

This compound has demonstrated significant anticancer activity across various cancer cell lines, primarily through the induction of apoptosis and the inhibition of key cell survival signaling pathways.

Key In Vitro Findings:
  • Breast Cancer: In MDA-MB-231 and MCF-7 breast cancer cells, this compound has been shown to reduce cell viability effectively.[1] It induces apoptotic cell death and downregulates critical proteins in the PI3K/AKT/mTOR signaling pathway, which is fundamental for cell survival.[1][2]

  • Oral Squamous Cell Carcinoma (OSCC): In SCC-9 and SCC-47 oral cancer cells, this compound induces G2/M phase cell cycle arrest and apoptosis.[3][4] This is achieved by modulating the expression of cell cycle regulatory proteins and inhibiting the AKT/ERK/JNK signaling pathways.[3][4]

  • Leukemia: this compound has been found to enhance the cytotoxicity of natural killer (NK) cells against leukemia cells by modulating the MAPK signaling pathway.[4][5]

Comparative Analysis with Flavonoids with In Vivo Data

Several other flavonoids share similar mechanisms of action with this compound and have demonstrated anticancer effects in animal models. This comparative analysis provides a rationale for prioritizing specific in vivo studies for this compound.

FlavonoidIn Vitro Mechanism of ActionIn Vivo Anticancer Effects & Cancer Model
This compound Induces apoptosis, G2/M cell cycle arrest; Inhibits PI3K/AKT/mTOR, ERK, and JNK signaling pathways.[1][2][3][4]No in vivo data available.
Chrysin Induces apoptosis in colon cancer cells.[6]Showed a remarkable reduction of colon tumor volume in treated mice.[6]
Curcumin Induces apoptosis and down-regulates ERK1/2 MAPKs activity in breast cancer cell lines.[7]Delayed the growth of mammary tumors in BALB-neuT transgenic mice.[7]
Quercetin Decreased the level of glycolysis-related proteins by modulating the AKT and mTOR pathway.[8]Inhibited the accumulation of HIF1α in various cancer cell lines, a key factor in tumor progression.
Luteolin Can potently inhibit NRF2, increasing cancer cell sensitivity to anticancer drugs.[8]Demonstrated efficacy in a xenographic model of nude athymic mice with NSCLC cells.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are the protocols for key in vitro experiments performed with this compound and a representative in vivo protocol for a comparable flavonoid.

This compound In Vitro Experimental Protocols

Cell Culture and Treatment: Human breast cancer cell lines (MDA-MB-231 and MCF-7) and oral squamous cell carcinoma cell lines (SCC-9 and SCC-47) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are treated with varying concentrations of this compound.

Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with this compound for specified durations. Subsequently, MTT solution is added to each well, and plates are incubated. The resulting formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength to determine cell viability.

Apoptosis Analysis (Flow Cytometry): Treated and untreated cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer.

Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., AKT, p-AKT, mTOR, ERK, p-ERK, Bcl-2, Bax, Caspase-3), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.

Representative In Vivo Experimental Protocol (Based on Chrysin study)

Animal Model: BALB/c mice are used for the colon cancer model.

Tumor Induction: CT26 colon cancer cells are injected subcutaneously into the flank of the mice.

Treatment Protocol: Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups. The treatment group receives intraperitoneal injections of Chrysin (e.g., 8 and 10 mg/kg) for a specified period. The control group receives a vehicle control.

Tumor Growth Measurement: Tumor volume is measured regularly using calipers.

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for markers of apoptosis and proliferation.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways affected by this compound and the experimental designs are critical for understanding its mechanism of action and for planning future studies.

Limocitrin_Anticancer_Mechanism cluster_this compound This compound cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects This compound This compound PI3K_AKT_mTOR PI3K/AKT/mTOR This compound->PI3K_AKT_mTOR Inhibits ERK_JNK ERK/JNK This compound->ERK_JNK Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Cell_Cycle_Arrest G2/M Arrest This compound->Cell_Cycle_Arrest Induces Cell_Survival Cell Survival PI3K_AKT_mTOR->Cell_Survival Promotes ERK_JNK->Cell_Survival Promotes

Caption: this compound's multifaceted anticancer mechanism.

InVivo_Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Select Animal Model (e.g., BALB/c mice) B Induce Tumor (e.g., subcutaneous injection of cancer cells) A->B C Randomize into Groups (Treatment vs. Control) B->C D Administer this compound or Vehicle C->D E Monitor Tumor Growth D->E Repeatedly F Euthanize and Excise Tumors E->F G Analyze Tumor Weight and Volume F->G H Perform Histological and Molecular Analysis F->H

Caption: Proposed workflow for in vivo validation of this compound.

Future Directions

The compelling in vitro evidence for this compound's anticancer effects strongly warrants its investigation in preclinical animal models. The comparative data presented in this guide suggest that this compound holds promise as a therapeutic candidate, potentially with efficacy comparable to or exceeding that of other well-studied flavonoids. Future in vivo studies should focus on establishing the safety profile, pharmacokinetic and pharmacodynamic properties, and antitumor efficacy of this compound in various cancer models, particularly in breast and oral cancers where its in vitro activity is most pronounced. Such studies will be pivotal in translating the promising laboratory findings into tangible clinical applications.

References

Limocitrin in the Landscape of Citrus Flavonoids: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of limocitrin and other prominent citrus flavonoids, namely hesperidin, naringin, and quercetin. The following sections detail their relative efficacy in key therapeutic areas, supported by experimental data, and outline the methodologies used in these assessments.

Comparative Analysis of Bioactivities

The therapeutic potential of citrus flavonoids is a subject of extensive research. While hesperidin, naringin, and quercetin have been comprehensively studied, data on this compound is comparatively limited. This guide consolidates the available quantitative data to offer a comparative perspective on their antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic benefits, primarily attributed to their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating this activity, with lower IC50 values indicating higher antioxidant potential.

Flavonoid DPPH Radical Scavenging Activity (IC50) Reference
This compound Data not available in reviewed literature
Hesperidin 896.21 µM[1]
226.34 µg/mL[2]
Naringin 80 µg/mL[3]
14,511 µg/mL[4]
Quercetin 19.17 µg/mL[5]
4.60 µM[6]
15.899 µg/mL

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α).

Flavonoid Anti-inflammatory Activity (IC50) Assay/Cell Line Reference
This compound 67 µMInhibition of TNF-α expression in LPS-stimulated human monocytes
Hesperidin ~50 µM (approx.)Inhibition of TNF-α release in LPS-stimulated RAW 264.7 macrophages[7]
Naringenin (aglycone of Naringin) 50 µMInhibition of nitrite production in LPS-stimulated RAW 264.7 macrophages[8]
Quercetin 1 µMInhibition of TNF-α and IL-6 release in LPS-stimulated RAW 264.7 macrophages[7]
Anticancer Activity

The anticancer properties of citrus flavonoids are demonstrated by their ability to inhibit the proliferation of various cancer cell lines. The MTT assay is a common method to assess cytotoxicity, with lower IC50 values indicating greater potency.

Flavonoid Cancer Cell Line Anticancer Activity (IC50) Reference
This compound MDA-MB-231 (Breast Cancer)29.33 µM
MCF-7 (Breast Cancer)28.70 µM
SCC-9 (Oral Cancer)Not specified
SCC-47 (Oral Cancer)Not specified
Hesperidin MCF-7/Dox (Doxorubicin-resistant Breast Cancer)11 µmol/L[9]
A431 (Melanoma)108.4 µM[10]
A549 (Lung Cancer)814.36 µM[11]
H460 (Lung Cancer)944.21 µM[11]
HN6 (Oral Cancer)169.53 µM (48h)[12]
HN15 (Oral Cancer)199.51 µM (48h)[12]
Naringin KB-1 (Oral Cancer)125.3 µM/mL[13]
HepG2 (Liver Cancer)150 µM[14]
Quercetin MCF-7 (Breast Cancer)37 µM (24h)
MDA-MB-231 (Breast Cancer)>100 µM
A549 (Lung Cancer)8.65 µg/ml (24h)
AGS (Gastric Cancer)3.2 µg/mL
A2780 (Ovarian Cancer)16.04 µg/mL

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard procedure to determine the antioxidant activity of natural compounds.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.

  • Sample Preparation: The test flavonoids are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

  • Assay Procedure:

    • In a 96-well microplate, a fixed volume of the DPPH solution is added to varying concentrations of the flavonoid solutions.

    • A control well contains the DPPH solution and the solvent used for the sample.

    • The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against sample concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test flavonoids and incubated for a defined period (e.g., 24, 48, or 72 hours). Control wells contain cells treated with the vehicle solvent.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.

  • Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) * 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathways

Citrus flavonoids exert their anti-inflammatory and anticancer effects by modulating key signaling pathways. Below are representations of the NF-κB and PI3K/Akt pathways, which are frequently targeted by these compounds.

NF_kB_Signaling_Pathway cluster_stimuli Inflammatory Stimuli (LPS, TNF-α) cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor TLR4/TNFR Stimuli->Receptor IKK IKK Activation Receptor->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active Release NFkB_complex NF-κB (p50/p65) IκB NFkB_complex->IkB Inhibition NFkB_translocation Nuclear Translocation NFkB_active->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_translocation->Gene_expression Flavonoids Citrus Flavonoids Flavonoids->IKK Inhibition Flavonoids->NFkB_translocation Inhibition PI3K_Akt_Signaling_Pathway cluster_stimuli Growth Factors cluster_receptor Receptor Tyrosine Kinase cluster_cytoplasm Cytoplasm GF Growth Factor (e.g., EGF, IGF) RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 -> PIP3 PI3K->PIP2 Akt Akt Activation PIP2->Akt mTOR mTOR Activation Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Survival Cell Survival, Proliferation, Angiogenesis mTOR->Cell_Survival Flavonoids Citrus Flavonoids Flavonoids->PI3K Inhibition Flavonoids->Akt Inhibition MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with Flavonoid (Varying Concentrations) incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 add_dmso Add Solubilizing Agent (e.g., DMSO) incubate3->add_dmso read_absorbance Measure Absorbance (570 nm) add_dmso->read_absorbance calculate_ic50 Calculate % Viability & IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

References

Cross-Validation of Analytical Methods for Limocitrin Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS), for the quantification of Limocitrin and structurally related flavonoids. Due to the limited availability of specific cross-validation data for this compound, this guide utilizes data from the closely related and well-studied flavonoids, Hesperidin and Rutin, as reliable proxies.

This document outlines the performance characteristics of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs. Detailed experimental protocols and visual workflows are provided to ensure clarity and reproducibility.

Quantitative Performance Comparison

The selection of an analytical method is often a trade-off between sensitivity, selectivity, and accessibility. The following tables summarize the key performance metrics for HPLC-UV and LC-MS/MS methods based on published validation studies for Hesperidin and Rutin.

Table 1: Performance Characteristics of HPLC-UV Methods for Flavonoid Quantification

ParameterHesperidin QuantificationRutin Quantification
Linearity Range 10 - 30 µg/mL10 - 50 ng/mL
Correlation Coefficient (r²) > 0.99> 0.995
Accuracy (% Recovery) 88% - 130%[1]100.4% - 101%[2]
Precision (% RSD) 1.2% - 4.6%[1]0.146% - 0.148%[2]
Limit of Detection (LOD) < 0.84 µg/mL[1]Not explicitly stated
Limit of Quantification (LOQ) < 2.84 µg/mL[1]Not explicitly stated

Table 2: Performance Characteristics of LC-MS/MS Methods for Flavonoid Quantification

ParameterEriocitrin (structurally similar) QuantificationRutin Quantification
Linearity Range 1 - 2000 ng/mL25 - 2000 ng/mL[3]
Correlation Coefficient (r²) ≥ 0.995Not explicitly stated
Accuracy (% RE) ±7.67%[4]Not explicitly stated
Precision (% RSD) < 6.79%[4]Not explicitly stated
Limit of Detection (LOD) Not explicitly statedNot explicitly stated
Limit of Quantification (LOQ) 1 ng/mLNot explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS quantification of flavonoids.

HPLC-UV Method for Hesperidin Quantification

This protocol is adapted from a validated method for the separation and quantification of Hesperidin.[1]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • C18 analytical column.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Hesperidin reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A gradient elution using 99% acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.9 mL/min.[1]

  • Column Temperature: 35 °C.[1]

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Hesperidin reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent. The extract may require filtration or solid-phase extraction (SPE) for cleanup before injection.

LC-MS/MS Method for Rutin Quantification

This protocol is based on a validated UPLC-MS/MS method for the determination of Rutin in biological matrices.[3]

1. Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm).[3]

2. Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rutin reference standard

  • Internal Standard (IS), e.g., Tolbutamide.[3]

3. Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: A gradient elution using acetonitrile and 0.1% formic acid in water.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for Rutin and the IS should be optimized. For Rutin, a transition of m/z 610.91→302.98 has been reported.[3]

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of Rutin and the internal standard in an appropriate solvent.

  • Calibration Standards: Spike a blank matrix with known concentrations of Rutin and a fixed concentration of the IS to prepare calibration standards.

  • Sample Preparation: For biological samples, protein precipitation is a common and effective sample preparation technique.[3] Add a precipitating agent (e.g., acetonitrile) to the sample, vortex, and centrifuge. The supernatant can then be diluted and injected.

Visualizing Methodologies

Diagrams can effectively illustrate complex workflows and relationships. The following diagrams were created using Graphviz (DOT language) to visualize the cross-validation workflow and a hypothetical signaling pathway involving a flavonoid.

CrossValidationWorkflow cluster_planning Phase 1: Planning cluster_protocol Phase 2: Protocol Development cluster_validation Phase 3: Method Validation cluster_comparison Phase 4: Cross-Validation & Comparison define_objectives Define Objectives & Acceptance Criteria select_methods Select Analytical Methods (e.g., HPLC-UV, LC-MS) define_objectives->select_methods develop_hplc Develop & Optimize HPLC-UV Protocol select_methods->develop_hplc develop_lcms Develop & Optimize LC-MS Protocol select_methods->develop_lcms validate_hplc Validate HPLC-UV (Linearity, Accuracy, Precision) develop_hplc->validate_hplc validate_lcms Validate LC-MS (Linearity, Accuracy, Precision) develop_lcms->validate_lcms analyze_samples Analyze Identical Samples with Both Methods validate_hplc->analyze_samples validate_lcms->analyze_samples compare_data Compare Quantitative Results analyze_samples->compare_data statistical_analysis Statistical Analysis (e.g., Bland-Altman) compare_data->statistical_analysis conclusion Conclusion on Method Interchangeability statistical_analysis->conclusion SignalingPathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates

References

A Comparative Analysis of Limocitrin and its Glucosides: Bioactivity and Research Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals exploring the biological activities of the flavonoid limocitrin and its glycosylated forms. This document provides a summary of available data, detailed experimental protocols for comparative studies, and visual representations of relevant signaling pathways and experimental workflows.

Introduction

This compound, a naturally occurring flavonol, has garnered interest in the scientific community for its potential therapeutic properties. Found in various plant species, this polyphenolic compound has been investigated for its anticancer activities. Like many flavonoids, this compound can exist in nature as an aglycone (the parent compound) or in glycosylated forms, where one or more sugar molecules are attached. These this compound glucosides, such as this compound 3-glucoside and this compound 7-O-β-D-glucopyranoside, may exhibit different physicochemical properties, bioavailability, and biological activities compared to their aglycone counterpart.

This guide provides a comparative overview of the known bioactivity of this compound and discusses the potential implications of glycosylation on its biological function. While direct comparative studies on the bioactivity of this compound versus its specific glucosides are limited in the current scientific literature, this document aims to provide a foundational understanding based on existing data for this compound and general principles of flavonoid glycosylation.

Comparative Bioactivity: this compound vs. This compound Glucosides

The following table summarizes the currently available bioactivity data for this compound. No quantitative comparative data for its glucosides was found in the reviewed literature.

Table 1: Summary of Known Bioactivity for this compound

BioactivityCell Line/ModelMethodKey Findings
Anticancer KHYG-1 (NK leukemia) vs. K562 (aggressive leukemia)Cytotoxicity AssayThis compound increases the cytotoxicity of KHYG-1 cells against K562 cells.[3]
K562Apoptosis AssayInduces apoptosis through increased expression of t-Bid, cleaved caspase 3, and cleaved PARP.[3]
KHYG-1Western BlotIncreases phosphorylation of ERK, p38, and JNK to enhance granzyme B expression.[3]

Signaling Pathways

This compound and the MAPK Signaling Pathway

Research has shown that this compound exerts its anticancer effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] Specifically, it has been observed to increase the phosphorylation of key proteins in this cascade, including ERK, p38, and JNK, in natural killer (NK) leukemia cells.[3] This activation leads to an increased expression of granzyme B, a crucial enzyme for inducing apoptosis in target cancer cells.[3]

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Activates Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p38 p38 MEK->p38 JNK JNK MEK->JNK Transcription_Factors Transcription Factors (e.g., CREB) ERK->Transcription_Factors p38->Transcription_Factors JNK->Transcription_Factors Gene_Expression Increased Granzyme B Expression Transcription_Factors->Gene_Expression

Caption: MAPK signaling pathway modulated by this compound.

Experimental Protocols

To facilitate comparative studies between this compound and its glucosides, detailed protocols for key bioactivity assays are provided below.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (this compound and its glucosides)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

  • Prepare serial dilutions of the test compounds and ascorbic acid in the same solvent.

  • In a 96-well plate, add a specific volume of each dilution of the test compounds and the positive control.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

DPPH_Assay_Workflow Start Start Prepare_Solutions Prepare DPPH Solution and Sample Dilutions Start->Prepare_Solutions Plate_Setup Add Samples and DPPH to 96-well Plate Prepare_Solutions->Plate_Setup Incubation Incubate in Dark (30 min, RT) Plate_Setup->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Scavenging and IC50 Measurement->Calculation End End Calculation->End

Caption: Workflow for DPPH radical scavenging assay.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay

This assay determines the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound and its glucosides)

  • Griess Reagent

  • 96-well cell culture plate

  • Cell incubator

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

  • Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess Reagent.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

NO_Inhibition_Assay_Workflow Start Start Cell_Seeding Seed RAW 264.7 Cells in 96-well Plate Start->Cell_Seeding Treatment Treat Cells with Test Compounds Cell_Seeding->Treatment Stimulation Stimulate with LPS (24h incubation) Treatment->Stimulation Supernatant_Collection Collect Culture Supernatant Stimulation->Supernatant_Collection Griess_Reaction Mix Supernatant with Griess Reagent Supernatant_Collection->Griess_Reaction Measurement Measure Absorbance at 540 nm Griess_Reaction->Measurement Calculation Calculate NO Inhibition Measurement->Calculation End End Calculation->End

Caption: Workflow for Nitric Oxide (NO) inhibition assay.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Appropriate cell culture medium

  • FBS

  • Test compounds (this compound and its glucosides)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plate

  • Cell incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Shake the plate gently to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 540 and 570 nm.

  • Cell viability is expressed as a percentage of the untreated control.

  • The IC50 value (the concentration that inhibits 50% of cell growth) is determined from a dose-response curve.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Treatment Treat with Test Compounds (24-72h incubation) Cell_Seeding->Treatment MTT_Addition Add MTT Solution (2-4h incubation) Treatment->MTT_Addition Solubilization Remove Medium and Add Solubilization Solution MTT_Addition->Solubilization Measurement Measure Absorbance (540-570 nm) Solubilization->Measurement Calculation Calculate Cell Viability and IC50 Measurement->Calculation End End Calculation->End

Caption: Workflow for MTT cytotoxicity assay.

Conclusion and Future Directions

While this compound has demonstrated promising anticancer activity through the modulation of the MAPK signaling pathway, a significant knowledge gap exists regarding the comparative bioactivity of its glucoside derivatives. The general principles of flavonoid pharmacology suggest that glycosylation could alter the therapeutic potential of this compound, potentially enhancing its bioavailability or modifying its activity profile.

Future research should focus on direct, head-to-head comparative studies of this compound and its various glucosides. Such studies, employing the standardized protocols outlined in this guide, would provide invaluable data for understanding their structure-activity relationships. Investigating the antioxidant, anti-inflammatory, and cytotoxic effects of these compounds in parallel will elucidate the impact of glycosylation on their multifaceted biological activities. Furthermore, exploring the signaling pathways modulated by this compound glucosides will be crucial for a comprehensive understanding of their mechanisms of action and for guiding the development of novel therapeutic agents.

References

Evaluating the Synergistic Effects of Limocitrin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the synergistic effects of Limocitrin with other compounds. This compound, a flavonoid found in citrus fruits, has demonstrated potential in enhancing cancer cell cytotoxicity. This document compares its performance with other flavonoids and details the experimental data supporting these findings.

Synergistic Effects of this compound in Cancer Immunotherapy

Recent studies have highlighted the potential of this compound to synergistically enhance the efficacy of immunotherapy by increasing the cytotoxicity of Natural Killer (NK) cells against cancer cells. This effect is primarily mediated through the modulation of the MAPK signaling pathway.

A key study demonstrated that this compound significantly boosts the ability of the KHYG-1 NK cell line to lyse K562 leukemia cells. This enhanced cytotoxicity is attributed to the increased expression of cytolytic molecules such as perforin, granzymes A and B, and granulysin in NK cells. The upregulation of these molecules is triggered by the this compound-induced phosphorylation of the transcription factor CREB.

Furthermore, this compound was found to promote apoptosis in target cancer cells through both caspase-dependent and caspase-independent mechanisms. It increased the expression of t-Bid, cleaved caspase 3, and cleaved PARP, while also inhibiting DNA repair mechanisms by reducing the expression of SET and Ape1.[1][2]

The core of this synergistic activity lies in the activation of the MAPK pathway. This compound was observed to increase the phosphorylation of ERK, p38, and JNK, leading to an increase in granzyme B expression in KHYG-1 cells.[1][2]

Experimental Protocol: Enhancing NK Cell Cytotoxicity with this compound

The following protocol outlines the methodology used to evaluate the synergistic effect of this compound on NK cell cytotoxicity[3][4][5]:

Cell Lines and Culture:

  • Effector Cells: Human NK cell line KHYG-1.

  • Target Cells: Human chronic myeloid leukemia cell line K562.

  • Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

Treatment:

  • KHYG-1 cells are treated with varying concentrations of this compound (e.g., 20 μM) for a specified period (e.g., 72 hours).

Cytotoxicity Assay (Calcein AM Release Assay):

  • Target K562 cells are labeled with Calcein AM.

  • This compound-treated or untreated KHYG-1 cells (effector cells) are co-cultured with the labeled K562 cells (target cells) at a specific effector-to-target ratio (e.g., 6:1).

  • The release of Calcein AM from lysed target cells into the supernatant is measured using a fluorescence plate reader.

  • Percentage of specific lysis is calculated to determine the cytotoxic activity of the NK cells.

Western Blot Analysis:

  • Protein expression levels of key molecules in the MAPK pathway (p-ERK, p-p38, p-JNK), cytolytic molecules (perforin, granzymes), and apoptosis-related proteins (t-Bid, cleaved caspase 3, cleaved PARP) are analyzed in both effector and target cells.

Signaling Pathway: this compound-Mediated Enhancement of NK Cell Cytotoxicity

Limocitrin_NK_Synergy This compound Enhances NK Cell Cytotoxicity via MAPK Pathway cluster_NK_Cell NK Cell cluster_Target_Cell Target Cancer Cell (K562) This compound This compound MAPK_Pathway MAPK Pathway (p-ERK, p-p38, p-JNK) This compound->MAPK_Pathway Activates CREB CREB Phosphorylation MAPK_Pathway->CREB Cytolytic_Molecules Increased Expression of: - Perforin - Granzyme A/B - Granulysin CREB->Cytolytic_Molecules Upregulates Caspase_Dep Caspase-Dependent Apoptosis (t-Bid, cleaved Caspase 3/PARP) Cytolytic_Molecules->Caspase_Dep Caspase_Indep Caspase-Independent Cell Death (Inhibition of SET/Ape1) Cytolytic_Molecules->Caspase_Indep Cell_Lysis Cell Lysis & Apoptosis Cytolytic_Molecules->Cell_Lysis Induces Caspase_Dep->Cell_Lysis Caspase_Indep->Cell_Lysis

Caption: this compound-induced MAPK pathway activation in NK cells.

Comparative Analysis: Synergistic Effects of Structurally Similar Flavonoids

While specific synergistic data for this compound with conventional chemotherapeutics is limited, studies on structurally similar flavonoids like quercetin, kaempferol, and hesperidin offer valuable insights into its potential synergistic activities.

FlavonoidCombination PartnerCancer Cell Line(s)Observed Synergistic EffectReference(s)
Quercetin DoxorubicinMCF-7 (Breast Cancer)Increased chemosensitivity, inhibition of cell proliferation and invasion.[6][1][6][7][8][9]
Kaempferol CisplatinColon Cancer CellsEnhanced cytotoxicity, increased apoptosis, and cell cycle arrest.[10][11][12]
DoxorubicinLiver Cancer CellsStronger inhibition of cell viability, colony formation, and cell cycle progression.[13]
Hesperidin CisplatinA431 (Melanoma), U2OS (Osteosarcoma), Ehrlich Ascites CarcinomaIncreased apoptosis and inhibition of cell proliferation.[14][14][15][16][17][18]

Experimental Workflow: Evaluating Flavonoid-Drug Synergy

Flavonoid_Synergy_Workflow Workflow for Assessing Flavonoid-Drug Synergy start Start cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat with Flavonoid, Chemotherapeutic Drug, and Combination cell_culture->treatment viability_assay Assess Cell Viability (e.g., MTT Assay) treatment->viability_assay ic50 Determine IC50 Values viability_assay->ic50 ci_analysis Calculate Combination Index (CI) to Determine Synergy ic50->ci_analysis mechanism_studies Mechanistic Studies (Western Blot, Flow Cytometry) ci_analysis->mechanism_studies If Synergistic end End ci_analysis->end If Not Synergistic mechanism_studies->end

Caption: General workflow for evaluating flavonoid-drug synergy.

Synergistic Antioxidant and Anti-inflammatory Effects of Citrus Flavonoids

Beyond cancer therapy, citrus flavonoids, the class of compounds to which this compound belongs, have demonstrated synergistic effects in antioxidant and anti-inflammatory activities. Studies on mixtures of citrus flavanones have shown that these combinations can exhibit stronger antioxidant and anti-inflammatory properties than the individual compounds.[19][20][21]

For instance, a mix of hesperetin, hesperidin, neohesperidin, eriocitrin, and naringenin displayed enhanced radical scavenging activity and a greater reduction in the release of pro-inflammatory mediators like IL-6, IL-8, and nitric oxide in cell-based assays compared to the single flavonoids.[20]

Experimental Protocol: FRAP Assay for Antioxidant Synergy

The Ferric Reducing Antioxidant Power (FRAP) assay is a common method to assess the antioxidant capacity of compounds and their mixtures[22][23]:

  • Reagent Preparation: A FRAP reagent is prepared containing a ferric-tripyridyltriazine complex.

  • Sample Preparation: Solutions of individual flavonoids and their combinations are prepared at specific concentrations.

  • Reaction: The flavonoid solutions are mixed with the FRAP reagent.

  • Measurement: The reduction of the ferric complex to its colored ferrous form by the antioxidants is measured spectrophotometrically at 593 nm.

  • Calculation of Synergy: The experimental antioxidant capacity of the mixture is compared to the theoretical additive value calculated from the activities of the individual components. A higher experimental value indicates synergy.

Logical Relationship: From Single Compound to Synergistic Therapy

Logical_Relationship Rationale for Investigating this compound's Synergistic Potential This compound This compound (Citrus Flavonoid) flavonoid_class General Properties of Citrus Flavonoids This compound->flavonoid_class Belongs to direct_evidence Direct Evidence: Enhances NK Cell Cytotoxicity via MAPK Pathway This compound->direct_evidence hypothesis Hypothesis: This compound has broader synergistic potential flavonoid_class->hypothesis similar_flavonoids Data from Structurally Similar Flavonoids (Quercetin, Kaempferol) similar_flavonoids->hypothesis direct_evidence->hypothesis combination_therapy Potential for Combination Therapy: - Immunotherapy - Chemotherapy - Anti-inflammatory/Antioxidant hypothesis->combination_therapy Leads to

Caption: Rationale for exploring this compound's synergistic effects.

References

Limocitrin's Anticancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing literature highlights the potential of limocitrin, a natural flavonoid, as a promising anti-cancer agent. This guide synthesizes experimental data to compare its efficacy against various cancer cell lines, offering a valuable resource for researchers, scientists, and drug development professionals.

This compound has demonstrated significant cytotoxic effects against oral, breast, and leukemia cancer cell lines. This guide provides a comparative analysis of its performance, including a detailed examination of its mechanism of action and comparisons with established chemotherapeutic agents.

Quantitative Analysis of Cytotoxicity

To facilitate a clear comparison of this compound's efficacy, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and standard chemotherapeutic drugs across different cancer cell lines. Lower IC50 values indicate greater potency.

Cell LineCancer TypeCompoundIC50 Value (µM)
SCC-9 [1][2]Oral Squamous Cell CarcinomaThis compound~40 (effective dose)
Cisplatin10.91 ± 0.19 (24h)[3]
SCC-47 [1][2]Oral Squamous Cell CarcinomaThis compound>40
CisplatinNot explicitly found
MCF-7 [1]Breast CancerThis compound28.70 ± 0.030
Paclitaxel3.5[4][5]
MDA-MB-231 [1]Breast CancerThis compound29.33 ± 0.010
Paclitaxel0.3[4][5]
K562 [6][7]LeukemiaThis compoundNot explicitly found
DoxorubicinNot explicitly found

Note: The IC50 value for this compound in SCC-9 and SCC-47 cells is an approximation based on the effective dose mentioned in the literature. A precise IC50 value was not available. Similarly, a direct IC50 for this compound and Doxorubicin in K562 cells was not found in the reviewed literature; the studies focused on this compound's ability to enhance the cytotoxicity of immune cells against K562.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound exerts its anticancer effects through multiple pathways, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

In oral squamous cell carcinoma (OSCC) cell lines, SCC-9 and SCC-47, this compound treatment has been shown to:

  • Increase cell cycle arrest at the G2/M phase.[1][2][8]

  • Induce caspase-related apoptosis.[1][2][8]

  • Inhibit the phosphorylation of AKT, ERK1/2, and JNK in a dose-dependent manner.[1][8]

Similarly, in breast cancer cells, this compound's pro-apoptotic and anti-proliferative effects are well-documented.[1] In leukemia, this compound has been found to increase the cytotoxicity of natural killer (NK) cells against K562 leukemia cells by modulating the MAPK signaling pathway.[6][7]

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and experimental procedures involved in evaluating this compound's efficacy, the following diagrams are provided in Graphviz DOT language.

G cluster_0 This compound's Effect on Cancer Cells This compound This compound Cell Cancer Cell This compound->Cell Targets Proliferation Cell Proliferation Cell->Proliferation Apoptosis Apoptosis Cell->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) Cell->CellCycleArrest

Caption: Overview of this compound's primary effects on cancer cells.

G cluster_1 Apoptosis Induction Pathway This compound This compound AKT p-AKT This compound->AKT ERK p-ERK1/2 This compound->ERK JNK p-JNK This compound->JNK Caspases Caspase Activation AKT->Caspases ERK->Caspases JNK->Caspases Apoptosis Apoptosis Caspases->Apoptosis G cluster_2 Experimental Workflow for Cytotoxicity Assessment start Cancer Cell Culture treatment Treat with this compound / Control start->treatment mtt MTT Assay treatment->mtt flow Flow Cytometry (Apoptosis) treatment->flow western Western Blot (Protein Expression) treatment->western data Data Analysis (IC50, etc.) mtt->data flow->data western->data

References

In Vivo Validation of Limocitrin's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the flavonoid Limocitrin's mechanism of action, with a focus on its potential in vivo effects. Due to the current scarcity of direct in vivo studies on this compound, this document leverages existing in vitro data for this compound and draws comparisons with in vivo studies of other well-researched flavonoids that share similar mechanisms of action. The experimental data and protocols presented herein are intended to provide a framework for the future in vivo validation of this compound.

This compound's Mechanism of Action: Insights from In Vitro Studies

In vitro research has demonstrated that this compound exerts its biological effects primarily through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and survival. Specifically, studies have identified the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathways as primary targets of this compound in cancer cell lines.[1][2][3][4]

This compound has been shown to:

  • Induce Apoptosis: By increasing the expression of pro-apoptotic proteins like Bax and Bak, while decreasing the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][4] This leads to the activation of caspases and subsequent programmed cell death.

  • Promote Cell Cycle Arrest: this compound can halt the cell cycle at the G2/M phase by inhibiting the activity of cyclin-dependent kinases (CDKs) and cyclins.[4]

  • Modulate MAPK and PI3K/Akt/mTOR Pathways: this compound has been observed to inhibit the phosphorylation of key proteins in these pathways, such as ERK, JNK, and Akt, thereby suppressing cancer cell proliferation and survival.[1][2][3][4]

The following diagram illustrates the proposed signaling pathway of this compound based on in vitro findings.

Limocitrin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Growth_Factor_Receptor->MAPK_Pathway Activates This compound This compound This compound->PI3K Inhibits This compound->MAPK_Pathway Inhibits Bax_Bak Bax, Bak This compound->Bax_Bak Activates Cell_Cycle_Proteins Cell Cycle Proteins (Cyclins, CDKs) This compound->Cell_Cycle_Proteins Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2_BclxL Bcl-2, Bcl-xL Akt->Bcl2_BclxL Activates Proliferation Proliferation mTOR->Proliferation Promotes MAPK_Pathway->Proliferation Promotes Apoptosis Apoptosis Bcl2_BclxL->Apoptosis Inhibits Caspases Caspases Bax_Bak->Caspases Activates Caspases->Apoptosis Induces Cell_Cycle_Proteins->Proliferation Promotes

Caption: Proposed signaling pathway of this compound based on in vitro studies.

Comparative In Vivo Performance with Other Flavonoids

While direct in vivo data for this compound is pending, we can infer its potential performance by comparing it to other flavonoids with similar mechanisms of action that have been studied in animal models. Flavonoids such as Quercetin, Apigenin, and Luteolin have demonstrated anti-cancer and anti-inflammatory effects in vivo, often through modulation of the MAPK and PI3K/Akt pathways.

Anti-Cancer Activity in Xenograft Models

The following table summarizes the in vivo anti-cancer effects of selected flavonoids in mouse xenograft models. This data provides a benchmark for the potential efficacy of this compound in a similar in vivo setting.

FlavonoidCancer ModelDosageRoute of AdministrationTumor Growth Inhibition (%)Reference
Quercetin Breast Cancer (MCF-7)50, 100, 200 mg/kg/dayIntraperitonealSignificant reduction in tumor volume[5]
Apigenin Prostate Cancer (TRAMP mice)20, 50 µ g/mouse/day Oral gavageInhibition of prostate tumorigenesis[6]
Luteolin Skin Cancer (A375)Not specifiedNot specifiedSuppressed tumor growth[7]
Anti-Inflammatory Activity in Animal Models

Flavonoids are also known for their anti-inflammatory properties. The table below presents data from in vivo studies on the anti-inflammatory effects of various flavonoids.

FlavonoidInflammatory ModelAnimal ModelKey FindingsReference
Quercetin Carrageenan-induced paw edemaRatReduced paw edema[8]
Hesperidin TNBS-induced colitisRatReduced colitis[9]
Naringenin Not specifiedNot specifiedReduced leukocyte infiltration and pro-inflammatory cytokines[9]

Experimental Protocols for In Vivo Validation

To validate the in vivo mechanism of action of this compound, a series of experiments in animal models would be required. The following protocols are based on established methodologies used for other flavonoids.

Proposed Experimental Workflow for In Vivo Validation of this compound

The diagram below outlines a potential experimental workflow for assessing the in vivo efficacy of this compound.

Experimental_Workflow Start Start: Formulate this compound for In Vivo Administration Animal_Model Select Animal Model (e.g., Xenograft mice) Start->Animal_Model Grouping Randomly Assign to Groups (Vehicle Control, this compound doses) Animal_Model->Grouping Treatment Administer Treatment (e.g., Oral gavage, IP injection) Grouping->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Endpoint Endpoint: Sacrifice Animals and Collect Tissues Monitoring->Endpoint Analysis Perform Analyses: - Histopathology - Western Blot (MAPK, PI3K/Akt) - Immunohistochemistry - Cytokine profiling Endpoint->Analysis Data_Interpretation Data Interpretation and Conclusion Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: Proposed workflow for in vivo validation of this compound's efficacy.

Detailed Methodologies

3.2.1. Xenograft Mouse Model of Cancer

  • Cell Culture: Human cancer cell lines (e.g., SCC-9 for oral cancer, MCF-7 for breast cancer) are cultured under standard conditions.

  • Animal Housing: Immunocompromised mice (e.g., BALB/c nude mice) are housed in a pathogen-free environment. All animal procedures should be approved by an Institutional Animal Care and Use Committee.

  • Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in sterile PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to treatment groups. This compound, dissolved in a suitable vehicle (e.g., DMSO and corn oil), is administered daily via oral gavage or intraperitoneal injection at various doses. A vehicle control group receives the vehicle alone.

  • Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length x Width²)/2.

  • Endpoint Analysis: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), mice are euthanized. Tumors and major organs are excised, weighed, and processed for histopathological analysis, Western blotting, and immunohistochemistry to assess the expression and phosphorylation of proteins in the MAPK and PI3K/Akt pathways.

3.2.2. Carrageenan-Induced Paw Edema Model of Inflammation

  • Animals: Male Wistar rats are used.

  • Induction of Inflammation: A subcutaneous injection of 1% carrageenan solution is administered into the sub-plantar region of the right hind paw.

  • Treatment: this compound is administered orally or intraperitoneally at different doses one hour before the carrageenan injection. A control group receives the vehicle, and a positive control group may receive a known anti-inflammatory drug (e.g., indomethacin).

  • Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. The percentage of inhibition of edema is calculated for each group.

  • Biochemical Analysis: At the end of the experiment, blood and paw tissue can be collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and other inflammatory markers.

Conclusion

While in vitro studies provide a strong foundation for understanding the anti-cancer and anti-inflammatory potential of this compound through its modulation of the MAPK and PI3K/Akt/mTOR signaling pathways, in vivo validation is a critical next step. The comparative data from other flavonoids with similar mechanisms of action, along with the detailed experimental protocols provided in this guide, offer a clear roadmap for researchers to design and execute robust in vivo studies. Such research is essential to fully elucidate the therapeutic potential of this compound and its development as a novel therapeutic agent.

References

Safety Operating Guide

Safe Disposal of Limocitrin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the proper disposal of chemical reagents like Limocitrin is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, minimizing risks and ensuring compliance with safety regulations.

This compound, a naturally occurring flavonoid, is recognized for its potential biological activities. However, it is also classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, adherence to proper disposal protocols is paramount to protect both laboratory personnel and the environment.

Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. The following table summarizes the key hazard information.

Hazard ClassGHS CodeHazard Statement
Acute Oral ToxicityH302Harmful if swallowed.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including:

  • Safety goggles with side-shields[1]

  • Protective gloves[1]

  • Impervious clothing[1]

  • A suitable respirator, especially when dealing with the powder form to avoid dust and aerosol formation.[1]

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1] An accessible safety shower and eye wash station should be nearby.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be handled through an approved waste disposal plant.[1] Do not discharge this compound into drains or the environment.[1]

  • Waste Collection:

    • Collect waste this compound, whether in pure form or in solution, in a designated, properly labeled, and sealed waste container.

    • Avoid mixing this compound with incompatible materials such as strong acids/alkalis or strong oxidizing/reducing agents.[1]

  • Container Management:

    • Empty this compound containers should be rinsed thoroughly with a suitable solvent. The rinsate should be collected and treated as hazardous waste.

    • After decontamination, the container can be disposed of according to institutional guidelines for chemical waste containers.

  • Spill Management:

    • In the event of a spill, collect the spillage promptly.[1]

    • Avoid generating dust.

    • Clean the affected area thoroughly.

    • All materials used for cleanup (e.g., absorbent pads, contaminated PPE) must be collected in a sealed bag and disposed of as hazardous waste.

  • Disposal:

    • Dispose of the collected this compound waste through a licensed and approved hazardous waste disposal company.

    • Ensure that the disposal process is in accordance with all prevailing country, federal, state, and local regulations.[1]

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Caption: Workflow for the safe disposal of this compound waste.

First Aid Measures

In case of accidental exposure to this compound, follow these first aid procedures:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1]

  • Eye Contact: Remove contact lenses if present. Flush eyes immediately with large amounts of water, separating eyelids with fingers. Promptly call a physician.[1]

  • Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[1]

By adhering to these procedures, laboratory professionals can handle and dispose of this compound safely, minimizing health risks and environmental impact, thereby fostering a culture of safety and responsibility in the workplace.

References

Personal protective equipment for handling Limocitrin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Limocitrin

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.[1]

Protection Type Required Equipment Specifications & Best Practices
Eye Protection Safety goggles with side-shieldsEnsure a snug fit to protect against splashes and airborne particles.[1]
Hand Protection Chemical-resistant glovesUse nitrile gloves for short-term protection against a broad range of chemicals. Always inspect gloves for tears before use and wash hands after removal.[1][2]
Body Protection Impervious clothing / Laboratory coatA lab coat should be worn buttoned to cover as much skin as possible.[1][2] In cases of significant splash risk, consider a chemical-resistant apron.
Respiratory Protection Suitable respiratorUse a respirator when there is a risk of inhaling dust or aerosols, especially in poorly ventilated areas.[1] Engineering controls like fume hoods should be the primary method of exposure control.[2]

Operational and Disposal Plans

Proper operational procedures and waste disposal are critical for minimizing environmental contamination and health risks.

Emergency Spill Response Workflow

In the event of a this compound spill, a systematic response is essential to ensure safety and proper cleanup. The following workflow outlines the necessary steps.[1]

Spill_Response_Workflow Assess Assess the Spill (Size and Immediate Risk) Evacuate Evacuate Personnel to Safe Areas Assess->Evacuate If spill is large or poses a hazard Ventilate Ensure Adequate Ventilation Assess->Ventilate Don_PPE Wear Full Personal Protective Equipment Ventilate->Don_PPE Contain Contain the Spill Prevent further leakage Don_PPE->Contain Protect_Drains Protect Drains and Water Courses Contain->Protect_Drains Absorb Absorb with Inert Material (e.g., diatomite) Protect_Drains->Absorb Decontaminate Decontaminate Surfaces and Equipment Absorb->Decontaminate Dispose Dispose of Contaminated Material as Hazardous Waste Decontaminate->Dispose First_Aid_Measures Exposure This compound Exposure Occurs Eye_Contact Eye Contact Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Flush_Eyes Remove contact lenses Flush eyes with water Eye_Contact->Flush_Eyes Rinse_Skin Rinse skin thoroughly with water Skin_Contact->Rinse_Skin Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Call_Physician_Eye Call a Physician Flush_Eyes->Call_Physician_Eye Remove_Clothing Remove contaminated clothing and shoes Rinse_Skin->Remove_Clothing Call_Poison_Center Call a POISON CENTER or Doctor Rinse_Mouth->Call_Poison_Center Call_Physician_Skin Call a Physician Remove_Clothing->Call_Physician_Skin

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Limocitrin
Reactant of Route 2
Limocitrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.